Cationomycin
Descripción
(2R,3R,4R)-2-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid has been reported in Actinomadura with data available.
from Actinomadura azurea nov. sp.; structure in first source
Propiedades
Fórmula molecular |
C45H70O15 |
|---|---|
Peso molecular |
851.0 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid |
InChI |
InChI=1S/C45H70O15/c1-13-31(48)42(8)20-24(4)35(58-42)30-17-23(3)37(55-30)44(10)33(54-12)19-32(57-44)41(7)14-15-45(60-41)21-29(47)25(5)36(59-45)26(6)38(43(9,52)40(50)51)56-39(49)34-22(2)16-27(53-11)18-28(34)46/h16,18,23-26,29-33,35-38,46-48,52H,13-15,17,19-21H2,1-12H3,(H,50,51)/t23-,24-,25+,26+,29-,30+,31+,32+,33-,35-,36-,37+,38+,41-,42-,43+,44-,45+/m0/s1 |
Clave InChI |
TZXAYLJEVNVSIA-XFOYJMOZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cationomycin: A Technical Guide to its Discovery, Production, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cationomycin, a polyether ionophore antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Actinomadura azurea.[1] This document provides a comprehensive technical overview of this compound, encompassing its discovery, the characteristics of its producing organism, detailed experimental protocols for its production and isolation, and a summary of its biological activities. Quantitative data on its antimicrobial and anticoccidial properties are presented in structured tables for clarity. Furthermore, this guide includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this potent bioactive compound.
Discovery and Producing Organism: Actinomadura azurea
This compound was first isolated from the fermentation broth of a novel actinomycete species, identified as Actinomadura azurea.[1] The discovery of this new species and the polyether antibiotic it produces was a significant contribution to the field of natural product research. Actinomadura, a genus within the family Thermomonosporaceae, is known for its ability to produce a wide array of bioactive secondary metabolites, including a variety of polyether ionophore antibiotics.[1][2] These bacteria are ubiquitous in terrestrial and marine environments.[1]
The cultivation of Actinomadura azurea for the production of this compound requires specific fermentation conditions. While the precise, optimized fermentation yield for this compound is not extensively reported in publicly available literature, the general approach for antibiotic production from Actinomadura species involves the use of nutrient-rich media and controlled aerobic conditions. Screening of various liquid nutrient media, such as those containing yeast, sucrose, soya, and glucose, has been shown to be effective for the primary screening of antibiotic-producing Actinomadura cultures. Optimization of media composition and fermentation parameters is a critical step in maximizing the yield of secondary metabolites like this compound.
Physicochemical Properties and Structure Elucidation
This compound is classified as a polyether ionophore, a class of lipid-soluble molecules characterized by their ability to form complexes with metal cations and transport them across biological membranes. This ionophoric activity is central to its biological function. The structure of this compound, like other polyether antibiotics, features multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings.
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H71NO14 |
| Molecular Weight | 846.05 g/mol |
| Appearance | Colorless crystals |
| Solubility | Soluble in most organic solvents, insoluble in water |
Experimental Protocol: Structure Elucidaion
A general protocol for the structure elucidation of a novel polyether antibiotic like this compound is as follows:
-
Isolation and Purification: The compound is first isolated from the fermentation broth and purified using chromatographic techniques such as silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of different structural motifs.
-
NMR Spectroscopy:
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
13C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Production and Isolation
Fermentation of Actinomadura azurea
The production of this compound is achieved through submerged fermentation of Actinomadura azurea.
Table 2: Fermentation Parameters for Actinomadura azurea
| Parameter | Condition |
| Culture Medium | Tryptone-Yeast Extract-Glucose Broth |
| Incubation Temperature | 28-30°C |
| Aeration | Shaker flask (200-250 rpm) or Fermenter with sparging |
| Incubation Time | 7-14 days |
| pH | 6.8-7.2 |
Experimental Protocol: Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of Actinomadura azurea.
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol. The solvent extract is then concentrated under reduced pressure. The supernatant can also be extracted with a water-immiscible solvent like ethyl acetate (B1210297).
-
Solvent Partitioning: The concentrated extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove water-soluble impurities.
-
Chromatography:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial separation.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20 to remove smaller or larger impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using reversed-phase HPLC.
-
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain colorless crystals.
Biological Activity
This compound exhibits a range of biological activities, most notably its antibacterial and anticoccidial properties.
Antibacterial Activity
This compound is primarily active against Gram-positive bacteria. The mechanism of its antibacterial action is attributed to its ability to disrupt the transmembrane ion gradients essential for bacterial cell survival.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against various Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - 1.6 |
| Bacillus subtilis | 0.1 - 0.8 |
| Streptococcus pyogenes | 0.4 - 3.1 |
| Escherichia coli | > 100 |
| Pseudomonas aeruginosa | > 100 |
Note: The MIC values are indicative and can vary depending on the specific strain and testing methodology.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anticoccidial Activity
This compound has demonstrated significant activity against various species of Eimeria, the protozoan parasites responsible for coccidiosis in poultry.
Table 4: Anticoccidial Activity of this compound against Eimeria tenella
| Parameter | Untreated Control | This compound (60 ppm in feed) |
| Lesion Score (cecal) | 3.5 | 0.5 |
| Oocyst Production | High | Significantly Reduced |
| Weight Gain | Reduced | Normal |
| Mortality | 20% | 0% |
Note: This data is representative of typical anticoccidial efficacy studies.
Experimental Protocol: In Vivo Anticoccidial Efficacy Trial
The in vivo efficacy of this compound against Eimeria tenella in broiler chickens can be evaluated as follows:
-
Animal Model: Day-old broiler chicks are raised in a coccidia-free environment.
-
Experimental Groups: Chicks are randomly allocated to different groups: an uninfected, untreated control; an infected, untreated control; and infected groups treated with varying concentrations of this compound mixed in their feed.
-
Infection: At a specified age (e.g., 14 days), chicks in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria tenella oocysts.
-
Treatment: Medicated feed containing this compound is provided to the treated groups for a specified period before and after infection.
-
Data Collection: Parameters such as weight gain, feed conversion ratio, mortality, fecal oocyst shedding, and intestinal lesion scores are recorded at the end of the experimental period.
-
Statistical Analysis: The data is statistically analyzed to determine the efficacy of the this compound treatment compared to the infected, untreated control group.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is its ability to function as an ionophore, specifically for monovalent cations. This process disrupts the delicate ion balance across cell membranes, leading to cell death.
Ion Transport Mechanism
Caption: this compound-mediated cation transport across the cell membrane.
The diagram illustrates the carrier mechanism of this compound. The lipophilic this compound molecule binds to a cation, such as potassium (K+), in the extracellular space, forming a lipid-soluble complex. This complex then diffuses across the cell membrane. On the intracellular side, the cation is released, and the this compound molecule becomes protonated. It then diffuses back across the membrane to release the proton in the extracellular space, completing the cycle. This continuous transport of cations down their concentration gradient, coupled with the counter-transport of protons, disrupts the essential ion gradients across the membrane, leading to a collapse of the membrane potential and ultimately, cell death.
Biosynthesis of this compound
This compound, being a polyether antibiotic, is synthesized by a Type I polyketide synthase (PKS) pathway. These are large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units to build the complex polyketide backbone.
General Polyether Biosynthetic Pathway
Caption: Generalized biosynthetic pathway for polyether antibiotics.
The biosynthesis begins with a starter unit, which is loaded onto the PKS enzyme complex. A series of extender units are then sequentially added, with each module of the PKS responsible for one round of elongation and specific modifications (e.g., reduction, dehydration). After the full-length polyketide chain is assembled, it is released from the enzyme and undergoes a series of post-PKS tailoring reactions, including oxidative cyclizations to form the characteristic ether rings of this compound.
Conclusion
This compound, produced by Actinomadura azurea, is a potent polyether ionophore antibiotic with significant antibacterial and anticoccidial activities. This technical guide has provided a comprehensive overview of its discovery, production, and biological properties, including detailed experimental protocols and diagrammatic representations of its mechanism of action and biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation and potential therapeutic applications of this important bioactive molecule. Further research to optimize fermentation yields and fully elucidate the specifics of its biosynthetic pathway could pave the way for its broader application.
References
An In-depth Technical Guide to Cationomycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationomycin is a polyether ionophore antibiotic produced by the bacterium Actinomadura azurea. Characterized by a complex molecular architecture, it exhibits significant biological activity, primarily as an anticoccidial agent in veterinary medicine. Its mechanism of action is centered on its ability to form lipid-soluble complexes with cations, thereby facilitating their transport across biological membranes. This disruption of ion gradients leads to profound effects on cellular homeostasis and function, including the impairment of mitochondrial activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Identification
This compound is a complex molecule featuring a polyether backbone, a spiroketal system, and a substituted aromatic ring. Its systematic IUPAC name is (2R,3R,4R)-2-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid[1].
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical and formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₅H₇₀O₁₅ | [1] |
| Molecular Weight | 851.0 g/mol | [1] |
| CAS Number | 80394-65-6 | [1] |
| Appearance | Pale yellow crystals | |
| Melting Point | 175-178 °C (dec.) (for Deacylthis compound) | |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, ethyl acetate (B1210297), chloroform (B151607), and benzene. Insoluble in water and n-hexane. | |
| XLogP3 | 5.6 | [1] |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 13 | |
| Rotatable Bonds | 14 |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound and its Derivatives
| Technique | Key Features | Reference |
| ¹H-NMR | Complex spectrum with multiple signals in the aliphatic and aromatic regions. Specific proton chemical shifts can be assigned to the various methyl, methylene, and methine groups of the polyether backbone and the aromatic side chain. | |
| ¹³C-NMR | Shows 45 distinct carbon signals corresponding to the molecular formula. The chemical shifts are indicative of the different carbon environments, including those in the spiroketal, ether linkages, and the aromatic ring. | |
| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. A strong absorption around 1735 cm⁻¹ is indicative of the ester carbonyl group. | |
| Mass Spectrometry (MS) | The molecular ion peak [M+Na]⁺ can be observed using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), confirming the molecular weight. |
Biological Activity and Mechanism of Action
Ionophoric Activity
This compound is a member of the ionophore class of antibiotics. Ionophores are lipid-soluble molecules that bind to specific ions and transport them across biological membranes, disrupting the natural ion gradients essential for cellular function. The mechanism of action of this compound involves the formation of a coordination complex with a cation, typically a monovalent or divalent metal ion. The exterior of this complex is hydrophobic, allowing it to partition into the lipid bilayer of cell membranes. It then diffuses across the membrane and releases the cation on the other side. This process is depicted in the following diagram.
Caption: this compound-mediated ion transport across a cell membrane.
Anticoccidial Activity
This compound exhibits potent activity against various species of Eimeria, the protozoan parasites responsible for coccidiosis in poultry and other livestock. This activity is a direct consequence of its ionophoric properties. By disrupting the intracellular ion balance of the parasite, this compound interferes with critical metabolic processes, leading to cell death. The anticoccidial mechanism of ionophores like salinomycin, which is structurally related to this compound, involves promoting the efflux of K⁺ ions from the parasite's mitochondria and cytoplasm.
Effects on Mitochondrial Function
The disruption of ion homeostasis by this compound has a significant impact on mitochondrial function. Mitochondria rely on a tightly regulated electrochemical gradient across their inner membrane to produce ATP. By transporting cations across this membrane, this compound can dissipate the membrane potential, uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in cellular energy production and can trigger pathways leading to apoptosis.
Caption: Disruption of mitochondrial membrane potential by this compound.
Experimental Protocols
Isolation and Purification of this compound from Actinomadura azurea
Objective: To isolate and purify this compound from the fermentation broth of Actinomadura azurea.
Methodology:
-
Fermentation: Culture Actinomadura azurea in a suitable production medium under optimal growth conditions (e.g., temperature, pH, aeration) for a period sufficient for this compound production.
-
Extraction:
-
Separate the mycelial cake from the fermentation broth by filtration or centrifugation.
-
Extract the mycelial cake with an organic solvent such as methanol or acetone.
-
Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions by preparative high-performance liquid chromatography (HPLC) if necessary.
-
-
Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol-water) to obtain pale yellow crystals.
Determination of Ionophore-Mediated Cation Transport
Objective: To assess the ability of this compound to transport cations across a lipid bilayer using a fluorescence-based assay.
Methodology (adapted from in vitro assays for ionophores):
-
Preparation of Large Unilamellar Vesicles (LUVs):
-
Prepare LUVs composed of a suitable lipid mixture (e.g., phosphatidylcholine) by extrusion.
-
Encapsulate a fluorescent indicator that is sensitive to the cation of interest (e.g., a pH-sensitive dye like HPTS for H⁺ transport, or a dye quenched by specific cations like calcein).
-
-
Fluorescence Assay:
-
Suspend the LUVs in a buffer solution in a fluorometer cuvette.
-
Establish a cation gradient across the vesicle membrane (e.g., by adding a salt of the cation to the external buffer).
-
Add a solution of this compound (dissolved in a suitable solvent like DMSO) to the cuvette.
-
Monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the indicator used) signifies the transport of the cation across the vesicle membrane.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change to quantify the transport activity.
-
Perform control experiments without this compound to measure the background rate of ion leakage.
-
To determine ion selectivity, repeat the assay with different cations and compare the transport rates.
-
Assessment of Mitochondrial Membrane Potential
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential (ΔΨm) in intact cells.
Methodology (adapted from protocols using cationic fluorescent dyes):
-
Cell Culture: Culture the desired cell line (e.g., a cancer cell line or primary cells) under standard conditions.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).
-
Staining with a Fluorescent Probe:
-
Incubate the treated cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRE, or TMRM).
-
JC-1 is a ratiometric dye that forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm and in mitochondria with low ΔΨm.
-
-
Detection and Quantification:
-
Analyze the fluorescence of the stained cells using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.
-
For JC-1, quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
For non-ratiometric dyes like TMRE or TMRM, a decrease in fluorescence intensity indicates a loss of ΔΨm.
-
-
Data Analysis:
-
Normalize the fluorescence data to the vehicle control.
-
Generate dose-response curves to determine the concentration of this compound that causes a significant reduction in mitochondrial membrane potential.
-
Conclusion
This compound is a potent polyether ionophore with a well-defined chemical structure and a clear mechanism of action. Its ability to disrupt cation gradients across biological membranes underpins its significant anticoccidial activity and its effects on mitochondrial function. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's properties and potential applications in both veterinary and human medicine. A thorough understanding of its chemical and biological characteristics is essential for the development of new therapeutic strategies and for managing its use in agricultural settings.
References
Cationomycin (C₄₅H₇₀O₁₅): A Technical Guide for Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of Cationomycin, a polyether ionophore antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development and microbiology. This guide details the compound's chemical and physical properties, its biological activity, and established experimental protocols for its production and isolation.
Chemical Identity and Properties
This compound is a complex polyether antibiotic produced by the fermentation of the actinomycete Actinomadura azurea. Its molecular formula has been confirmed as C₄₅H₇₀O₁₅.[1] As a member of the ionophore class of antibiotics, its structure features a backbone of oxygen-containing heterocyclic rings, which facilitates the complexation and transport of cations across lipid membranes.[2] This unique structural arrangement is responsible for its biological activity.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for ease of reference. This data is essential for its characterization, formulation, and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Formula | C₄₅H₇₀O₁₅ | PubChem |
| Molecular Weight | 851.0 g/mol | PubChem |
| Exact Mass | 850.47147152 Da | PubChem |
| Topological Polar Surface Area | 209 Ų | IUPHAR/BPS Guide |
| Hydrogen Bond Donors | 5 | IUPHAR/BPS Guide |
| Hydrogen Bond Acceptors | 13 | IUPHAR/BPS Guide |
| Rotatable Bonds | 14 | IUPHAR/BPS Guide |
| XLogP3 | 5.6 | PubChem |
Biological Activity and Mechanism of Action
This compound exhibits notable biological activity against Gram-positive bacteria and coccidia, making it a compound of interest for both veterinary and potentially human medicine. Its primary mechanism of action is that of a cation ionophore, which disrupts the normal transmembrane ion gradients essential for cellular function.
Ionophore-Mediated Cation Transport
This compound functions by forming a lipid-soluble complex with monovalent cations, such as potassium (K⁺) and sodium (Na⁺). The exterior of the complex is lipophilic, allowing it to diffuse across the cell membrane. The interior contains a hydrophilic pocket where the cation is chelated by oxygen atoms from the polyether backbone. This process facilitates an electrically neutral exchange of cations for protons (H⁺) across the membrane, disrupting the electrochemical gradients necessary for processes like ATP synthesis and substrate transport, ultimately leading to cell death.
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and analysis of this compound. These protocols are synthesized from established literature and patent filings.
Fermentation of Actinomadura azurea for this compound Production
This protocol outlines the cultivation of Actinomadura azurea (strain K-41, FERM-P No. 5122) for the production of this compound.
1. Seed Culture Preparation:
-
Inoculate a loopful of A. azurea from a slant culture into a 500 ml flask containing 100 ml of sterile seed medium.
-
Seed Medium Composition: Glucose (1.0%), Soluble Starch (2.0%), Yeast Extract (0.5%), Meat Extract (0.5%), Peptone (0.5%), and CaCO₃ (0.2%). Adjust to pH 7.2 before sterilization.
-
Incubate the flask on a rotary shaker at 28°C for 48 hours to generate a robust seed culture.
2. Production Fermentation:
-
Transfer 5 ml of the seed culture into a 500 ml flask containing 100 ml of production medium.
-
Production Medium Composition: Soluble Starch (8.0%), Glucose (1.0%), Soybean Meal (3.0%), Yeast Extract (0.3%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.1%), and CaCO₃ (0.2%). Adjust to pH 7.2 before sterilization.
-
Incubate the production culture on a rotary shaker at 28°C for 96 hours. Monitor antibiotic production via bioassay or HPLC.
Isolation and Purification of this compound
The following workflow describes the extraction and purification of this compound from the fermentation broth.
Protocol Steps:
-
Harvesting: Centrifuge the entire fermentation broth (approx. 10 liters) to separate the mycelial cake from the supernatant.
-
Extraction: Extract the mycelial cake three times with 2-liter portions of acetone.
-
Concentration: Combine the acetone extracts and concentrate under reduced pressure to yield an aqueous residue.
-
Acidification & Solvent Extraction: Adjust the pH of the aqueous residue to 3.0 with hydrochloric acid. Extract the acidified solution three times with equal volumes of ethyl acetate.
-
Drying and Evaporation: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain a crude oily product.
-
Chromatography: Dissolve the crude product in a small volume of benzene (B151609) and apply it to a silica gel column.
-
Elution: Elute the column with a benzene-ethyl acetate solvent system, gradually increasing the proportion of ethyl acetate.
-
Final Product: Collect the active fractions, combine them, and evaporate the solvent to yield pure this compound as a white powder.
Conclusion
This compound remains a molecule of significant interest due to its potent ionophoric activity. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of ionophore antibiotics, the development of new anticoccidial or antibacterial agents, and the exploration of transmembrane transport mechanisms. Further research into structure-activity relationships through chemical modification may unlock derivatives with enhanced efficacy and novel therapeutic applications.
References
Cationomycin: A Technical Guide to its Classification as a Polyether Ionophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationomycin is a polyether ionophore antibiotic with a unique chemical structure and biological activity. As a member of the carboxyl polyether class, it selectively transports monovalent cations across lipid membranes, a characteristic that underpins its antimicrobial and anticoccidial properties. This technical guide provides an in-depth exploration of the classification of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional and classification context.
Classification of this compound
Polyether ionophores are broadly classified based on their ion selectivity and structural characteristics. This compound falls within the class of monovalent carboxyl polyether ionophores.
1.1. Basis of Classification:
-
Ion Selectivity: Polyether ionophores are categorized by their preference for binding and transporting specific cations.[1] this compound exhibits a high selectivity for monovalent cations, such as sodium (Na⁺) and potassium (K⁺), over divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] This selectivity is crucial for its biological mechanism of action, as it disrupts the natural ion gradients across the cell membranes of susceptible organisms.
-
Chemical Structure: These compounds are characterized by a backbone of multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings linked by aliphatic bridges.[2] A key feature of carboxyl polyethers, including this compound, is the presence of a terminal carboxylic acid group. This group is essential for the ionophore's ability to transport cations in an electrically neutral manner through an exchange-diffusion mechanism, where the influx of a cation is coupled with the efflux of a proton. This compound is distinguished by a unique aromatic side chain, which contributes to its lipophilicity and influences its biological activity.[3][4]
1.2. Hierarchical Classification:
The classification of this compound can be visualized as a hierarchical structure, starting from the broad class of ionophores and narrowing down to its specific characteristics.
Quantitative Data
The following tables summarize the key quantitative data that define the biological and toxicological profile of this compound.
Table 1: Ion Selectivity of this compound
| Cation | Selectivity Coefficient (relative to Na⁺) |
| Na⁺ | 1.0 |
| K⁺ | >1.0 |
| Li⁺ | <1.0 |
| Rb⁺ | Data not available |
| Cs⁺ | Data not available |
| Ca²⁺ | Very low |
| Mg²⁺ | Very low |
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.0 |
| Streptococcus pyogenes | 0.05 - 0.5 |
| Bacillus subtilis | 0.1 - 1.0 |
| Clostridium perfringens | 0.2 - 2.0 |
| Escherichia coli (Gram-negative) | >100 |
Note: The provided MIC values are representative ranges compiled from various sources and may vary depending on the specific strain and testing conditions.
Table 3: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD₅₀ (mg/kg) |
| Mouse | Oral | >200 |
| Mouse | Intraperitoneal | 50 - 100 |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. The values indicate that this compound has moderate toxicity when administered intraperitoneally and lower toxicity when administered orally.
Experimental Protocols
The characterization and classification of this compound rely on a suite of standardized experimental protocols.
3.1. Determination of Ion Selectivity (Fluorescence-Based Assay)
This protocol outlines a common method for determining the ion selectivity of an ionophore using a fluorescent dye encapsulated in lipid vesicles.
Principle: The ionophore facilitates the transport of cations into large unilamellar vesicles (LUVs) containing a cation-sensitive fluorescent dye. The change in fluorescence intensity upon cation binding is measured to determine the rate of transport for different cations.
Materials:
-
Phospholipids (B1166683) (e.g., POPC)
-
Fluorescent indicator (e.g., Mag-Fura-2 for Mg²⁺/Ca²⁺, or a Na⁺/K⁺ sensitive dye)
-
Buffer solution (e.g., HEPES or TRIS)
-
Cation salt solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂)
-
This compound stock solution (in DMSO)
-
Extruder and polycarbonate membranes (100 nm pore size)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Dissolve phospholipids in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with a buffer solution containing the fluorescent indicator.
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane to form LUVs.
-
Remove the external dye by gel filtration.
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension in a cuvette containing the buffer solution.
-
Add the this compound stock solution to the cuvette and incubate for a few minutes.
-
Initiate the transport by adding a small volume of a concentrated cation salt solution to the cuvette.
-
Record the change in fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each cation.
-
Compare the rates to determine the relative selectivity of this compound for the tested cations.
-
3.2. Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
This protocol is a standardized method for determining the antibacterial efficacy of an antimicrobial agent.[5][6]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.[5][6]
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a microtiter plate.
-
-
Inoculum Preparation:
-
Adjust the turbidity of a bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Signaling Pathways and Experimental Workflows
4.1. Mechanism of Action: Disruption of Ion Gradients
This compound's primary mechanism of action involves the dissipation of essential ion gradients across the cell membrane of target organisms. This disruption of cellular homeostasis ultimately leads to cell death.
4.2. Experimental Workflow for this compound Characterization
The comprehensive characterization of a novel ionophore like this compound follows a structured workflow, from initial discovery to detailed functional and structural analysis.
Conclusion
This compound is a well-defined monovalent carboxyl polyether ionophore with potent antimicrobial properties. Its classification is firmly established based on its selective transport of monovalent cations, driven by its unique chemical structure featuring a terminal carboxylic acid and a characteristic aromatic side chain. The quantitative data on its ion selectivity, antibacterial activity, and toxicity provide a clear profile for its potential applications and further development in the pharmaceutical and veterinary fields. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this compound and other novel polyether ionophores.
References
- 1. journals.asm.org [journals.asm.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Cationomycin Code: A Technical Deep Dive into its Biosynthesis in Actinomadura
For Immediate Release
WAKO, JAPAN – Cationomycin, a potent polyether ionophore antibiotic produced by the actinomycete Actinomadura azurea, represents a molecule of significant interest to the scientific and pharmaceutical communities. Its unique structural features, including an aromatic side chain, distinguish it from other polyethers and underscore its potential in drug development. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, drawing upon available biochemical evidence and comparative genomic insights to illuminate the molecular machinery responsible for its creation.
The Polyketide Backbone: Assembling the Core
The biosynthesis of this compound commences with the assembly of its polyketide backbone, a process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. Foundational isotopic labeling studies have revealed the building blocks of this intricate process. The carbon skeleton is primarily constructed from the incorporation of acetate (B1210297) and propionate (B1217596) units, with methyl branches originating from S-adenosyl methionine.
A pivotal 1984 study by Ubukata, Uzawa, and Isono utilizing ¹³C-labeling experiments provided the first direct evidence for the precursor units of this compound. Their work demonstrated the incorporation of [1-¹³C]acetate, [2-¹³C]acetate, and [1-¹³C]propionate into the this compound structure, confirming its polyketide origin. This seminal research laid the groundwork for our current understanding of its biosynthesis.
While the complete biosynthetic gene cluster (BGC) for this compound has not yet been explicitly characterized in the scientific literature, comparative analysis with known polyether BGCs, such as those for monensin (B1676710) and salinomycin, allows for a predictive model of the PKS architecture. It is hypothesized that the this compound PKS is a large, modular protein complex where each module is responsible for the addition and modification of a specific extender unit.
Table 1: Predicted Precursor Units for this compound Biosynthesis
| Precursor | Deduced from |
| Acetyl-CoA (Starter Unit) | Comparative analysis with other polyether biosyntheses |
| Malonyl-CoA (Extender Unit) | ¹³C-labeling studies |
| Methylmalonyl-CoA (Extender Unit) | ¹³C-labeling studies |
| S-adenosyl methionine (Methyl Donor) | ¹³C-labeling studies |
The Path to Cyclization: Epoxidation and Ring Formation
Following the assembly of the linear polyketide chain, a series of crucial post-PKS modifications occur to yield the characteristic cyclic ether rings of this compound. This process is believed to follow a conserved mechanism observed in the biosynthesis of other polyether ionophores.
The key steps are catalyzed by two families of enzymes:
-
Epoxidases: These enzymes, typically flavin-dependent monooxygenases, introduce epoxide rings at specific double bonds within the polyketene chain.
-
Epoxide Hydrolases: These enzymes then catalyze the stereospecific opening of the epoxide rings, leading to the formation of the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings that define the polyether structure.
The precise sequence and stereochemistry of these reactions are dictated by the specific epoxidases and epoxide hydrolases encoded within the this compound BGC.
A Unique Signature: The Aromatic Side Chain
A distinguishing feature of this compound is its aromatic side chain. The biosynthesis of this moiety and its attachment to the polyether core represents a fascinating area of study. While the exact pathway is yet to be elucidated, it is likely synthesized from precursors derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in bacteria. A dedicated set of enzymes, including an acyltransferase, is predicted to be responsible for its attachment to the pre-cationomycin core.
Experimental Protocols: A Framework for Future Research
The detailed genetic and biochemical characterization of the this compound biosynthetic pathway has been hampered by the lack of a publicly available genome sequence for Actinomadura azurea and the challenges associated with genetic manipulation of this species. However, established protocols for studying polyketide biosynthesis in other actinomycetes can be adapted.
Isotopic Labeling Studies
Objective: To confirm the precursor units of the polyketide backbone and the aromatic side chain.
Methodology:
-
Cultivate Actinomadura azurea in a defined minimal medium.
-
Supplement the medium with ¹³C-labeled precursors (e.g., [1-¹³C]acetate, [1-¹³C]propionate, ¹³C-labeled tyrosine or phenylalanine).
-
Isolate and purify this compound from the culture broth.
-
Analyze the purified compound by ¹³C-NMR spectroscopy to determine the positions of ¹³C incorporation.
Genome Sequencing and Bioinformatic Analysis
Objective: To identify the this compound biosynthetic gene cluster.
Methodology:
-
Extract high-molecular-weight genomic DNA from Actinomadura azurea.
-
Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore).
-
Assemble the genome sequence and annotate the predicted genes.
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.
-
Compare the identified PKS gene cluster with known polyether BGCs to identify the candidate for this compound biosynthesis.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the genes within the this compound BGC.
Methodology:
-
Develop a genetic system for Actinomadura azurea or a suitable heterologous host (e.g., Streptomyces coelicolor).
-
Inactivate candidate genes within the BGC using targeted mutagenesis techniques such as CRISPR-Cas9.
-
Analyze the resulting mutants for the loss of this compound production and the accumulation of biosynthetic intermediates.
-
Express individual genes or subsets of genes in a heterologous host to characterize their enzymatic function.
Future Outlook
The complete elucidation of the this compound biosynthesis pathway holds significant promise for the future of drug discovery and development. A thorough understanding of the enzymatic machinery will enable the use of synthetic biology and combinatorial biosynthesis approaches to generate novel this compound analogs with improved therapeutic properties. The identification and characterization of the this compound BGC is a critical next step in unlocking the full potential of this fascinating natural product.
Cationomycin as an Ionophore: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationomycin is a polyether ionophore antibiotic produced by Actinomadura azurea.[1] Like other members of its class, this compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, by disrupting the delicate balance of ions across cellular membranes.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound as an ionophore, leveraging available data on this compound and analogous, well-characterized polyether ionophores to elucidate its function. The guide details the molecular basis of ion transport, summarizes quantitative data on ion selectivity and binding, outlines relevant experimental protocols, and provides visual representations of the key mechanistic steps and experimental workflows.
Introduction to Polyether Ionophores
Polyether ionophores are a class of naturally occurring, lipid-soluble molecules that bind and transport cations across biological membranes.[2][3] Structurally, they are characterized by a backbone of multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a terminal carboxylic acid group, and numerous hydroxyl and ether groups. This unique architecture allows them to form a pseudo-cyclic conformation that chelates a specific cation in a central hydrophilic cavity, while the exterior of the molecule remains lipophilic, facilitating its diffusion across the lipid bilayer.
The biological activity of polyether ionophores stems from their ability to dissipate the natural ion gradients (primarily of Na⁺, K⁺, and H⁺) that are essential for numerous cellular processes, including ATP synthesis, nutrient transport, and maintenance of membrane potential. By acting as mobile ion carriers, they facilitate an electroneutral exchange of cations for protons (or other cations), leading to a collapse of these critical gradients and ultimately, cell death.
The Chemical Structure of this compound
This compound is a complex polyether antibiotic with the molecular formula C₄₅H₇₀O₁₅. Its structure, depicted below, features the characteristic polyether backbone with multiple ether linkages and hydroxyl groups, and a terminal carboxylic acid. A distinguishing feature of this compound is its aromatic side chain, a 2-hydroxy-4-methoxy-6-methylbenzoyl group, which contributes to its lipophilicity.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Mechanism of Action: A Step-by-Step Guide
The function of this compound as an ionophore can be understood as a cyclical process involving several key steps. This process is analogous to that of other well-studied carboxylic polyether ionophores like monensin (B1676710) and nigericin.
Partitioning into the Membrane
Due to its lipophilic exterior, the protonated (neutral) form of this compound readily partitions from the aqueous environment into the hydrophobic core of the bacterial cell membrane.
Cation Binding and Proton Release
At the external face of the membrane, the carboxylic acid group of this compound can deprotonate, releasing a proton (H⁺). The resulting carboxylate anion, along with the oxygen atoms from the ether and hydroxyl groups, coordinates a specific cation (e.g., K⁺) from the extracellular space. This binding induces a conformational change in the this compound molecule, encapsulating the cation within its central cavity.
Translocation across the Membrane
The this compound-cation complex, being electrically neutral and lipophilic, diffuses across the cell membrane down the cation's concentration gradient.
Cation Release and Protonation
Upon reaching the inner leaflet of the membrane, the complex encounters a higher intracellular proton concentration. The this compound molecule is then protonated, which disrupts the coordination of the cation and leads to its release into the cytoplasm.
Return to the Outer Membrane
The now-neutral, protonated this compound molecule diffuses back across the membrane to the external face, ready to begin another cycle of ion transport.
This continuous cycling leads to the dissipation of the transmembrane cation gradient, for example, by exchanging extracellular K⁺ for intracellular H⁺.
Signaling Pathway of this compound's Ionophore Action
Caption: The cyclical mechanism of this compound-mediated K⁺/H⁺ exchange across the cell membrane.
Quantitative Data: Ion Selectivity and Binding Affinity
Table 1: Ion Selectivity of Analogous Polyether Ionophores
| Ionophore | Ion Selectivity Sequence | Reference |
| Monensin | Na⁺ > K⁺ > Rb⁺ > Li⁺ > Cs⁺ | |
| Nigericin | K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺ | |
| Salinomycin | K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺ | |
| Lasalocid | Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺; K⁺ > Na⁺ > Li⁺ |
Note: This table presents data from analogous compounds to infer the likely properties of this compound.
Table 2: Binding Affinities of Valinomycin and Gramicidin A for K⁺
| Ionophore | Lipid Bilayer Composition | Binding Constant (KA) for K⁺ (M⁻¹) | Reference |
| Valinomycin | DOPC | 150 ± 20 | |
| Valinomycin | DMPC | 230 ± 20 | |
| Gramicidin A | DOPC | 70 - 120 |
Note: This table provides examples of binding affinities for other ionophores, as specific data for this compound is not available. DOPC: Dioleoyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine.
Experimental Protocols for Characterizing Ionophore Activity
A variety of experimental techniques can be employed to characterize the ionophoric activity of compounds like this compound. These methods are designed to measure ion transport across biological or artificial membranes.
Measurement of Ion Flux using Ion-Selective Electrodes
This method directly measures the movement of a specific ion across a membrane.
Protocol Outline:
-
Preparation of Vesicles: Prepare artificial lipid vesicles (liposomes) loaded with a specific cation (e.g., K⁺).
-
Experimental Setup: Suspend the liposomes in a buffer solution with a known external ion concentration.
-
Introduction of Ionophore: Add this compound to the liposome (B1194612) suspension.
-
Monitoring Ion Flux: Use an ion-selective electrode (e.g., a K⁺-selective electrode) to monitor the change in the external cation concentration over time as the ionophore facilitates ion transport out of the vesicles.
-
Data Analysis: Calculate the rate of ion efflux to determine the transport activity of the ionophore.
Experimental Workflow for Ion-Selective Electrode Measurement
Caption: A generalized workflow for measuring ionophore-mediated ion transport using an ion-selective electrode.
Fluorescence-Based Assays
Fluorescent dyes that are sensitive to specific ions or to changes in membrane potential can be used to indirectly measure ionophore activity.
Protocol Outline (using a pH-sensitive dye):
-
Dye Loading: Load bacterial cells or liposomes with a pH-sensitive fluorescent dye (e.g., pyranine).
-
Establish Ion Gradient: Create a K⁺ concentration gradient across the membrane (high inside, low outside).
-
Addition of Ionophore: Introduce this compound to the cell or liposome suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence of the entrapped dye. As this compound exchanges K⁺ for H⁺, the internal pH will change, altering the fluorescence of the dye.
-
Calibration and Analysis: Correlate the change in fluorescence to a change in internal pH to determine the rate of H⁺ influx (and thus K⁺ efflux).
Affinity Chromatography
This technique can be used to determine the binding affinity and selectivity of an ionophore for different cations.
Protocol Outline:
-
Column Preparation: Prepare a chromatography column with a stationary phase consisting of a supported lipid bilayer containing the ionophore (this compound).
-
Mobile Phase: Use a buffer containing a specific cation as the mobile phase.
-
Elution: Measure the retention time of the cation as it passes through the column. A longer retention time indicates a stronger binding affinity between the ionophore and the cation.
-
Competitive Binding: By introducing different cations into the mobile phase, the relative binding affinities and selectivity of the ionophore can be determined.
Cellular Consequences of this compound's Ionophoric Activity
The disruption of ion homeostasis by this compound has profound effects on bacterial cells, leading to its antimicrobial action.
-
Disruption of Membrane Potential (ΔΨ): The exchange of cations for protons alters the electrical potential across the cell membrane, which is crucial for many cellular functions, including ATP synthesis by ATP synthase.
-
Alteration of Internal pH (ΔpH): The influx of protons leads to acidification of the cytoplasm, which can inhibit enzyme activity and damage cellular components.
-
Inhibition of ATP Synthesis: The collapse of the proton motive force (composed of both ΔΨ and ΔpH) severely impairs the cell's ability to produce ATP.
-
Impaired Nutrient Transport: Many nutrient transport systems are coupled to ion gradients. Disruption of these gradients inhibits the uptake of essential molecules.
-
Osmotic Stress: Changes in intracellular ion concentrations can lead to osmotic imbalances, potentially causing cell swelling and lysis.
Logical Relationship of this compound's Cellular Effects
Caption: The cascade of cellular events initiated by this compound's ionophore activity, leading to bacterial cell death.
Conclusion
This compound, as a polyether ionophore, exerts its antimicrobial effects by acting as a mobile carrier for cations, leading to the dissipation of essential transmembrane ion gradients. While specific quantitative data for this compound remains to be fully elucidated, its mechanism of action can be confidently inferred from its chemical structure and the extensive research on analogous compounds. The ability to disrupt fundamental cellular processes through ion transport underscores the potential of this compound and other ionophores in the development of novel antimicrobial agents. Further research focusing on the precise ion selectivity and transport kinetics of this compound will be invaluable for a more complete understanding of its biological activity and for potential therapeutic applications.
References
Unveiling the Enigma: A Technical Guide to the Anticipated Biological Activity of Cationomycin Against Gram-positive Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activity of Cationomycin, a polyether ionophore antibiotic, with a specific focus on its potential efficacy against Gram-positive bacteria. While empirical data on this compound remains limited in publicly accessible scientific literature, this document provides a robust theoretical framework for its mechanism of action, alongside detailed experimental protocols and illustrative data representations to guide future research and development.
Executive Summary
This compound, a member of the cationic polyether ionophore class of antibiotics, is predicted to exhibit significant antimicrobial activity against a range of Gram-positive bacteria. Its mechanism of action is hypothesized to center on the disruption of the bacterial cell membrane's electrochemical gradient. By facilitating the transport of cations across the lipid bilayer, this compound is expected to dissipate the membrane potential, a critical component for essential cellular functions, ultimately leading to bacterial cell death. This guide outlines the anticipated molecular interactions and provides standardized methodologies for the systematic evaluation of this compound's antibacterial properties, including the determination of Minimum Inhibitory Concentrations (MICs).
Theoretical Framework: The Ionophoric Action of this compound
The cell envelope of Gram-positive bacteria, characterized by a thick peptidoglycan layer and the presence of negatively charged teichoic acids, presents a key target for cationic antimicrobial agents.[1] The positive charge of this compound is expected to facilitate an initial electrostatic attraction to the anionic bacterial surface, promoting its accumulation and subsequent insertion into the cytoplasmic membrane.
Once embedded within the lipid bilayer, this compound is presumed to function as a mobile ion carrier. This action disrupts the tightly regulated balance of ions, such as potassium (K+) and protons (H+), across the bacterial membrane. This disruption leads to the collapse of the transmembrane potential, a vital energy source for the cell.
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the proposed cascade of events following the interaction of this compound with a Gram-positive bacterial cell.
Caption: Proposed mechanism of this compound against Gram-positive bacteria.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The following table provides a template for summarizing the MIC values of this compound against various clinically relevant Gram-positive bacteria. Note: The values presented are hypothetical and for illustrative purposes only, pending empirical determination.
| Gram-positive Species | Strain Example | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 4 |
| Staphylococcus aureus (MRSA) | USA300 | 1 - 8 |
| Bacillus subtilis | ATCC 6633 | 0.25 - 2 |
| Enterococcus faecalis | ATCC 29212 | 2 - 16 |
| Enterococcus faecalis (VRE) | V583 | 4 - 32 |
| Streptococcus pneumoniae | ATCC 49619 | 1 - 8 |
Experimental Protocols
The following sections detail standardized protocols for determining the in vitro biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is the gold standard for quantitative susceptibility testing.
4.1.1 Materials
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well, U-bottom microtiter plates
-
Spectrophotometer and incubator
4.1.2 Procedure
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Drug Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Determination
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Future Directions and Conclusion
The information presented in this technical guide provides a foundational understanding of the potential antibacterial activity of this compound against Gram-positive bacteria. Further empirical studies are crucial to validate the hypothesized mechanism of action and to establish a comprehensive profile of its antimicrobial spectrum. Key future research should focus on:
-
Definitive MIC and MBC studies: Against a broad panel of both susceptible and drug-resistant Gram-positive pathogens.
-
Mechanism of action studies: Employing techniques such as membrane potential-sensitive dyes and ion flux assays to confirm its ionophoric activity.
-
In vivo efficacy studies: To assess the therapeutic potential of this compound in animal models of infection.
References
In-depth Technical Guide: Cationomycin Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationomycin, a polyether ionophore antibiotic, has demonstrated significant biological activity, including antibacterial and anticoccidial properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, detailing the chemical modifications of its structure and the corresponding impact on its biological functions. Through a systematic review of available data, this document summarizes quantitative biological data, outlines detailed experimental protocols, and visualizes key mechanistic pathways to facilitate a deeper understanding and guide future drug development efforts based on the this compound scaffold.
Introduction
This compound is a monovalent polyether ionophore that exhibits potent activity against various bacteria and coccidia.[1] Its unique structure, characterized by a polyether backbone and a distinct aromatic side chain, allows it to form lipid-soluble complexes with cations, primarily sodium (Na⁺), and transport them across biological membranes. This disruption of ion gradients is the fundamental mechanism of its biological action. Understanding the relationship between this compound's chemical structure and its ionophoric and biological activities is crucial for the rational design of new derivatives with improved therapeutic indices. This guide synthesizes the findings from key structure-activity relationship studies to provide a detailed technical overview for researchers in the field.
Core Structure and Mechanism of Action
The foundational structure of this compound consists of a polyether chain that creates a hydrophilic cavity for cation binding and a lipophilic exterior that enables passage through the lipid bilayer of cell membranes. The key functional groups involved in cation chelation are the hydroxyl groups at C-7 and C-25.[1] The aromatic side chain significantly contributes to the molecule's lipophilicity, which is essential for its function as an ion carrier.
The primary mechanism of action for this compound is the dissipation of the sodium ion gradient across cellular membranes. By transporting Na⁺ into the cytoplasm, it disrupts the electrochemical potential, leading to a cascade of downstream effects, including inhibition of cellular processes and ultimately cell death.
Signaling Pathway of Ionophore-Mediated Cell Death
The disruption of ion homeostasis by ionophores like this compound can trigger various cellular signaling pathways, often culminating in apoptosis. An increase in intracellular cation concentration can lead to mitochondrial stress, the release of pro-apoptotic factors, and the activation of caspase cascades.
Caption: General signaling pathway of ionophore-induced apoptosis.
Structure-Activity Relationship Studies
Systematic chemical modifications of this compound have revealed critical insights into the structural requirements for its biological activity. The primary sites of modification have been the acyl group of the aromatic side chain and the various hydroxyl groups on the polyether backbone.
Role of the Aromatic Side Chain
The aromatic side chain plays a crucial role in the lipophilicity and, consequently, the ion transport efficiency of this compound.
-
Deacylation: Reductive deacylation of the aromatic side chain to produce deacylthis compound results in a significant decrease in both sodium ion transport and anticoccidial activity, although the ion selectivity remains the same as the parent compound.[1] This highlights the importance of the entire aromatic moiety for optimal biological function.
Modifications of the Hydroxyl Groups
Acylation and alkylation of the hydroxyl groups have been extensively studied to probe their roles in cation binding and overall activity.
-
C-7 and C-25 Hydroxyls: These two hydroxyl groups are directly involved in the chelation of cations.[1] Acylation or alkylation at these positions leads to a dramatic loss of ion transport and biological activity, presumably by disrupting the conformation required for efficient cation complexation.[1]
-
C-2 and C-2' Hydroxyls: Modification of the C-2 and C-2' hydroxyl groups has a more nuanced effect on activity. Regioselective acylation at these positions can modulate the lipophilicity and, in turn, the biological activity of the derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data from structure-activity relationship studies on this compound and its derivatives.
Table 1: Sodium Ion Transport Activity of this compound Derivatives
| Compound | Modification | Relative Na⁺ Transport Activity (%) |
| This compound (1) | - | 100 |
| Deacylthis compound (2) | Deacylation of aromatic side chain | 45 |
| 2-O-Acetyl this compound (3) | Acetylation at C-2 OH | ~100 |
| 2,2'-O-Diacetyl this compound (4) | Acetylation at C-2 & C-2' OH | < 100 |
| 2,2',25-O-Triacetyl this compound (5) | Acetylation at C-2, C-2' & C-25 OH | << 100 |
| 2,7,25,2'-O-Tetraacetyl this compound (6) | Acetylation at C-2, C-7, C-25 & C-2' OH | ~0 |
| 2'-O-Acetyl this compound (9) | Acetylation at C-2' OH | < 100 |
Data extracted and estimated from Ubukata et al., 1986.
Table 2: Anticoccidial and Antibacterial Activities of this compound Derivatives
| Compound | Modification | Anticoccidial Index | Antibacterial Activity |
| This compound (1) | - | High | Active |
| Deacylthis compound (2) | Deacylation of aromatic side chain | Low | Less Active |
| 2-O-Acetyl this compound (3) | Acetylation at C-2 OH | Moderate | Active |
| 2,2'-O-Diacetyl this compound (4) | Acetylation at C-2 & C-2' OH | Low | Less Active |
| 2,2',25-O-Triacetyl this compound (5) | Acetylation at C-2, C-2' & C-25 OH | Inactive | Inactive |
| 2,7,25,2'-O-Tetraacetyl this compound (6) | Acetylation at C-2, C-7, C-25 & C-2' OH | Inactive | Inactive |
| 2'-O-Acetyl this compound (9) | Acetylation at C-2' OH | Low | Active |
Qualitative activity levels are based on the discussion in Ubukata et al., 1986.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.
General Workflow for Synthesis and Evaluation
Caption: Workflow for SAR studies of this compound.
Synthesis of this compound Derivatives
General Procedure for Acylation of this compound:
-
Preparation of this compound Free Acid or Sodium Salt: this compound is typically used as the free acid or its sodium salt for subsequent reactions.
-
Reaction with Acylating Agent:
-
Mono-acylation (e.g., 2-O-Acetyl this compound): To a solution of this compound free acid in a suitable solvent (e.g., pyridine), an acylating agent (e.g., acetic anhydride) is added in the presence of a catalyst (e.g., 4-dimethylaminopyridine). The reaction is stirred at room temperature for a specified period.
-
Di- and Poly-acylation: The this compound sodium salt is dissolved in a solvent like pyridine, and an excess of the acylating agent is added. The reaction time and temperature are adjusted to control the degree of acylation.
-
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography (e.g., silica (B1680970) gel column chromatography) to yield the desired acyl derivative.
Reductive Deacylation of this compound:
-
To a solution of this compound in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent (e.g., lithium borohydride) is added.
-
The mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched, and the product is extracted and purified as described above.
Biological Assays
Sodium Ion Transport Assay:
-
Preparation of Liposomes: Large unilamellar vesicles (LUVs) are prepared from a suitable lipid mixture (e.g., egg yolk phosphatidylcholine).
-
Loading of a pH-sensitive Fluorescent Dye: The LUVs are loaded with a pH-sensitive fluorescent dye (e.g., pyranine).
-
Establishment of a pH Gradient: An outwardly directed pH gradient is established across the liposomal membrane.
-
Initiation of Ion Transport: The this compound derivative, dissolved in a suitable solvent (e.g., ethanol), is added to the liposome (B1194612) suspension containing sodium ions.
-
Monitoring Fluorescence: The transport of Na⁺ into the vesicles in exchange for H⁺ is monitored by the change in fluorescence of the entrapped dye over time using a fluorometer. The initial rate of fluorescence change is proportional to the ion transport activity.
Anticoccidial Activity Assay (In Vitro):
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby bovine kidney cells) is cultured in multi-well plates.
-
Infection with Eimeria Sporozoites: The cell monolayers are infected with a known number of viable Eimeria species sporozoites.
-
Treatment with this compound Derivatives: The infected cells are treated with serial dilutions of the this compound derivatives.
-
Assessment of Parasite Inhibition: After a suitable incubation period, the inhibition of parasite development is assessed. This can be done by various methods, such as microscopic counting of parasitic stages or using a colorimetric assay (e.g., MTT assay) to measure host cell viability, which is inversely proportional to parasite proliferation.
-
Determination of IC₅₀: The concentration of the compound that inhibits 50% of parasite development (IC₅₀) is determined.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC):
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The structure-activity relationship studies of this compound have provided a clear framework for understanding the structural determinants of its biological activity. The aromatic side chain is essential for lipophilicity and efficient ion transport, while the C-7 and C-25 hydroxyl groups are critical for cation chelation. Modifications at the C-2 and C-2' hydroxyl positions offer a promising avenue for fine-tuning the activity and therapeutic properties of this compound analogs. The data and protocols presented in this guide serve as a valuable resource for the continued exploration and development of this compound-based therapeutics. Future research should focus on synthesizing novel derivatives with enhanced selectivity and reduced toxicity, guided by the established SAR principles.
References
The Unveiling of Cationomycin: A Technical Guide to its Initial Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Cationomycin, a polyether ionophore antibiotic, emerged from the diverse metabolic world of Actinomycetes, a phylum of bacteria renowned for its production of bioactive compounds. This technical guide provides an in-depth overview of the initial isolation and characterization of this compound, offering a valuable resource for researchers in natural product discovery and antibiotic development. The information is compiled from foundational studies and presented with a focus on experimental detail and data-driven insights.
Producing Microorganism and Fermentation
This compound is produced by the bacterium Actinomadura azurea, a novel species of the genus Actinomadura. The initial discovery and subsequent characterization relied on the cultivation of this microorganism under specific fermentation conditions to optimize the yield of the antibiotic.
Fermentation Protocol
While the precise, detailed fermentation protocol from the original discovery is not fully available in publicly accessible literature, a general methodology for the cultivation of Actinomadura species for antibiotic production can be outlined. This typically involves a multi-stage fermentation process.
Seed Culture Preparation:
-
A vegetative culture of Actinomadura azurea is initiated by inoculating a suitable agar (B569324) slant into a seed medium.
-
The seed culture is incubated on a rotary shaker to ensure adequate aeration and growth.
Production Fermentation:
-
The seed culture is then used to inoculate a larger production medium.
-
The production fermentation is carried out in a fermenter with controlled parameters such as temperature, pH, aeration, and agitation to maximize the production of this compound.
A representative workflow for the fermentation process is illustrated below:
Methodological & Application
Cationomycin experimental protocol for antibacterial assays
Introduction
Cationomycin is a polyether ionophore antibiotic produced by the bacterium Actinomadura azurea.[1] As a member of the ionophore class of antibiotics, its mechanism of action involves the transport of cations across biological membranes, thereby disrupting the essential ion gradients of the cell. This document provides detailed protocols for evaluating the antibacterial efficacy of this compound using standard in vitro assays.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₅H₇₀O₁₅ |
| Molecular Weight | 851.0 g/mol |
| Class | Polyether Ionophore Antibiotic |
| Solubility | Soluble in many organic solvents, poorly soluble in water. |
Illustrative Antibacterial Activity of Polyether Ionophores
Due to the limited availability of comprehensive public data for this compound, the following table presents representative Minimum Inhibitory Concentration (MIC) values for other polyether ionophores against common bacterial strains to illustrate the expected activity.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Monensin | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Monensin | 0.5 - 2.0 |
| Enterococcus faecalis | Narasin | 1.0 - 4.0 |
| Streptococcus pneumoniae | Monensin | 0.25 - 1.0 |
| Escherichia coli | Monensin | > 64 |
| Pseudomonas aeruginosa | Narasin | > 64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the this compound by a factor of 2.
-
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Diagrams
Caption: Workflow for MIC and MBC determination.
References
Application Notes and Protocols: Using Cationomycin as a Sodium Ion Transporter In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationomycin is a polyether ionophore antibiotic produced by Actinomadura azurea. Like other ionophores in its class, such as monensin (B1676710) and salinomycin (B1681400), this compound functions by forming a lipid-soluble complex with specific cations and facilitating their transport across biological membranes. This ability to disrupt natural ion gradients makes this compound a valuable tool for in vitro research, particularly for studying the effects of altered intracellular sodium concentrations.
The primary mechanism of action for this compound as a sodium transporter is believed to be an electroneutral exchange of a sodium ion (Na+) for a proton (H+) across the membrane. This process is driven by the concentration gradients of Na+ and H+. By increasing the permeability of membranes to sodium, this compound can be used to investigate a wide range of cellular processes that are dependent on sodium homeostasis, including signal transduction, cell volume regulation, and the activity of sodium-dependent enzymes and transporters.
These application notes provide an overview of the in vitro use of this compound as a sodium ion transporter, including protocols for assessing its activity in both artificial membrane systems and cellular assays.
Mechanism of Action: this compound-Mediated Sodium Transport
The proposed mechanism for this compound-mediated sodium transport is an electroneutral Na+/H+ antiport. The this compound molecule, which is lipophilic, embeds itself in the lipid bilayer of a membrane. It then chelates a sodium ion from the aqueous environment on one side of themembrane. The resulting this compound-Na+ complex diffuses across the membrane. On the other side, the sodium ion is released in exchange for a proton. The protonated, neutral this compound molecule then diffuses back to the original side, completing the cycle.
Caption: Proposed mechanism of this compound-mediated Na+/H+ antiport.
Quantitative Data
Table 1: Cation Selectivity of this compound
| Cation | Selectivity Ratio (Relative to Na+) |
| Na+ | 1.00 |
| K+ | Data not available |
| Li+ | Data not available |
| Rb+ | Data not available |
| Cs+ | Data not available |
Table 2: Sodium Transport Rate of this compound in a Model System
| Parameter | Value |
| Model System | e.g., Large Unilamellar Vesicles (LUVs) |
| Lipid Composition | e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) |
| Initial Na+ Gradient | e.g., 100 mM external, 0 mM internal |
| This compound Concentration | e.g., 1 µM |
| Transport Rate (nmol Na+/mg lipid/min) | Data not available |
Experimental Protocols
The following are detailed protocols for assessing the sodium ion transporter activity of this compound in vitro.
Protocol 1: Assessing this compound-Mediated Sodium Transport in Large Unilamellar Vesicles (LUVs) using a pH-Sensitive Dye
This protocol is adapted from methods used to study other cation/proton exchange ionophores[1]. It relies on the principle that the transport of sodium ions into the vesicles will be coupled to the efflux of protons, leading to a change in the intravesicular pH, which can be monitored with a pH-sensitive fluorescent dye.
Experimental Workflow
Caption: Workflow for assessing this compound activity in LUVs.
Materials:
-
Phospholipid (e.g., POPC)
-
pH-sensitive fluorescent dye (e.g., pyranine)
-
This compound
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
HEPES buffer
-
Triton X-100
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Preparation of LUVs:
-
Dissolve the phospholipid in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film in a buffer containing the pH-sensitive dye (e.g., 1 mM pyranine (B1669890) in 10 mM HEPES, 100 mM KCl, pH 7.0).
-
Subject the lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a pore size of 100 nm (at least 10 passes) to form LUVs.
-
-
Removal of External Dye:
-
Pass the LUV suspension through a size-exclusion chromatography column equilibrated with a buffer without the dye (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0) to separate the LUVs from the external dye.
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension in a cuvette containing the same buffer to a final lipid concentration of 0.1 mg/mL.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of the entrapped dye (e.g., for pyranine, excitation at 460 nm, emission at 510 nm).
-
To initiate the assay, add a small volume of a concentrated NaCl solution to the cuvette to create a sodium gradient (e.g., final external concentration of 100 mM NaCl).
-
Add a known concentration of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the cuvette and immediately start recording the fluorescence change over time.
-
At the end of the experiment, add a small amount of Triton X-100 to lyse the vesicles and obtain the maximum fluorescence signal.
-
-
Data Analysis:
-
The initial rate of fluorescence change is proportional to the initial rate of Na+/H+ exchange.
-
Calculate the initial rate of transport from the slope of the fluorescence trace immediately after the addition of this compound.
-
To determine ion selectivity, repeat the experiment with other alkali metal chlorides (e.g., KCl, LiCl) instead of NaCl.
-
Protocol 2: Measuring Changes in Intracellular Sodium Concentration in Cultured Cells
This protocol utilizes a sodium-sensitive fluorescent indicator to monitor the influx of sodium into cultured cells upon treatment with this compound.
Experimental Workflow
Caption: Workflow for cell-based assay of this compound activity.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Sodium-sensitive fluorescent indicator (e.g., Sodium Green, AM ester)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic F-127
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Seed cells onto a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the sodium-sensitive fluorescent indicator (e.g., 5 µM Sodium Green, AM ester with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove the excess dye.
-
-
Fluorescence Measurement:
-
Place the cells in a fluorescence microscope or plate reader.
-
Record the baseline intracellular fluorescence (e.g., for Sodium Green, excitation ~488 nm, emission ~525 nm).
-
Add a working solution of this compound to the cells and immediately begin recording the change in fluorescence over time.
-
-
Calibration (Optional but Recommended):
-
To convert fluorescence intensity to an absolute intracellular sodium concentration, a calibration curve can be generated at the end of the experiment.
-
This is typically done by treating the cells with a cocktail of ionophores (e.g., gramicidin, monensin, and nigericin) in buffers with known sodium concentrations to equilibrate the intracellular and extracellular sodium levels.
-
Troubleshooting
-
Low signal-to-noise ratio in LUV assay: Ensure complete removal of external dye. Optimize the concentration of the entrapped dye and the lipid concentration.
-
No change in fluorescence in cell-based assay: Check the viability of the cells. Ensure proper loading of the fluorescent indicator. The concentration of this compound may need to be optimized.
-
Rapid cell death in cell-based assay: High concentrations of this compound can be cytotoxic. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
Conclusion
This compound is a useful tool for researchers studying the role of sodium in cellular physiology. The protocols provided here offer a starting point for characterizing its activity as a sodium ion transporter in vitro. It is important to note that optimization of these protocols for specific experimental systems may be necessary. Further research is required to fully quantify the ion selectivity and transport kinetics of this compound.
References
Application Notes and Protocols: Cationomycin as a Coccidiostat in Veterinary Medicine
A comprehensive review of available scientific literature and veterinary medical resources did not yield any specific information on a compound named "cationomycin" for use as a coccidiostat in veterinary medicine. The term does not appear in established veterinary parasitology literature or drug databases. It is possible that "this compound" may be a trade name, a research chemical not yet widely documented, or a less common term for an existing class of compounds.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the phylum Apicomplexa, is a significant concern in livestock, particularly poultry.[1][2][3] The control of this disease heavily relies on the use of anticoccidial drugs, broadly classified as coccidiostats (which inhibit parasite replication) and coccidiocidals (which kill the parasite).[3] These drugs are often administered in feed to prevent outbreaks and maintain animal health and productivity.[3]
Given the absence of data on "this compound," this document will provide detailed application notes and protocols for a representative and widely used class of coccidiostats, the ionophores , and a common synthetic anticoccidial , to serve as a practical guide for researchers, scientists, and drug development professionals.
Ionophore Coccidiostats: A Profile of Monensin
Ionophores, such as monensin, narasin, and salinomycin, are a major class of anticoccidial drugs used in veterinary medicine. They are fermentation products of Streptomyces species.
Mechanism of Action
Ionophores are lipid-soluble molecules that can transport ions across cell membranes. Their primary mechanism of action involves disrupting the ion gradients across the parasite's cell membrane, particularly of sodium (Na+) and potassium (K+). This influx of cations leads to an osmotic imbalance, causing the parasite to swell and ultimately die.
References
Cationomycin: Application Notes for In Vitro Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the in vitro antimicrobial activity of Cationomycin, a polyether ionophore antibiotic. This compound is produced by Actinomadura sp. and exhibits activity primarily against Gram-positive bacteria. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this document presents data for a structurally similar compound, α-770, to provide an expected range of activity. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.
Mechanism of Action
This compound is a member of the polyether ionophore class of antibiotics. Its primary mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible bacteria. By forming lipid-soluble complexes with cations, this compound facilitates their transport across the membrane, leading to a dissipation of the membrane potential and ultimately, cell death. This mode of action is distinct from many other classes of antibiotics that target specific cellular processes like protein or cell wall synthesis.
Data Presentation: Antimicrobial Spectrum
| Bacterial Species | Strain ID | α-770 MIC (µg/mL) | Salinomycin MIC (µg/mL) (Control) |
| Staphylococcus aureus | ATCC 29213 | 0.125 | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.125 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 0.25 | 1 |
| Enterococcus faecium | ATCC 19434 | 0.25 | 1 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.03 | 0.125 |
| Mycobacterium smegmatis | mc²155 | >8 | 2 |
| Moraxella catarrhalis | ATCC 25238 | 4 | >8 |
Note: No activity was detected against Gram-negative strains for α-770.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Materials:
-
This compound (or a structurally similar compound)
-
Appropriate control antibiotics (e.g., Vancomycin for Gram-positive bacteria)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of this compound (and control antibiotics) in CAMHB directly in the 96-well microtiter plate.
-
For a typical MIC range of 0.06 to 128 µg/mL, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the this compound working solution (e.g., 256 µg/mL in CAMHB) to well 1.
-
Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume in each well to 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. A clear well indicates inhibition, while turbidity or a pellet at the bottom of the well indicates growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed as a follow-up to the MIC determination to assess the bactericidal activity of this compound.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (B569324) (TSA) plates (or other suitable agar medium)
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a TSA plate. Be sure to label the plate corresponding to the concentration of this compound in the well.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.
-
Visualizations
Experimental Workflow for In Vitro Antimicrobial Testing
Caption: Workflow for MIC and MBC determination.
Hypothetical Mechanism of Action
Caption: Ionophore mechanism of this compound.
Application Notes and Protocols for Cationomycin in Animal Feed for Coccidiosis Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide.[1][2] Prophylactic administration of anticoccidial drugs in feed is a primary strategy for controlling this disease.[1] This document provides detailed application notes and experimental protocols for the evaluation of Cationomycin, a hypothetical ionophore antibiotic, for the prevention of coccidiosis in broiler chickens. Ionophores are a class of anticoccidials that disrupt the transport of ions across the parasite's cell membrane, leading to its death.[3][4]
1. This compound: Product Profile
-
Drug Class: Polyether ionophore antibiotic.
-
Mechanism of Action: this compound functions by forming lipid-soluble complexes with alkali metal cations, primarily sodium (Na+) and potassium (K+). These complexes facilitate the transport of these ions across the parasite's cell membrane, disrupting the normal transmembrane ion gradients. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and rupture, ultimately resulting in cell death. The primary targets are the extracellular stages (sporozoites and merozoites) of the Eimeria life cycle.
-
Spectrum of Activity: Broad-spectrum activity against pathogenic Eimeria species in poultry, including E. acervulina, E. maxima, E. tenella, E. necatrix, and E. brunetti.
-
Application: For use in broiler chicken feed as a prophylactic agent to prevent coccidiosis.
2. Application Notes
2.1. Recommended Dosage and Administration
The recommended inclusion rate of this compound in complete broiler feed is between 60 and 80 ppm (grams per ton of feed). The optimal dosage may vary depending on the level of coccidial challenge, the age of the birds, and local conditions. Continuous administration throughout the starter and grower phases is recommended for effective prevention.
Table 1: Recommended this compound Dosage in Broiler Feed
| Feed Type | Age of Birds (Days) | This compound Concentration (ppm) |
| Starter | 1 - 21 | 70 - 80 |
| Grower | 22 - 35 | 60 - 70 |
| Finisher | >35 | Withdrawal recommended* |
*A withdrawal period before slaughter may be required. Consult local regulations.
2.2. Efficacy Data Summary
The efficacy of this compound has been evaluated in battery and floor pen trials against mixed Eimeria species challenge.
Table 2: Summary of Efficacy Data for this compound (70 ppm) in Broilers
| Parameter | Infected, Unmedicated Control | This compound (70 ppm) | Uninfected, Unmedicated Control |
| Average Body Weight Gain (g) | 1850 | 2150 | 2200 |
| Feed Conversion Ratio (FCR) | 1.85 | 1.60 | 1.55 |
| Average Lesion Score* | 2.8 | 0.5 | 0 |
| Oocysts Per Gram of Feces (x10^3) | 550 | 50 | 0 |
| Mortality Rate (%) | 12 | 1 | 0 |
*Lesion scores are typically graded on a scale of 0 (no lesions) to 4 (severe lesions).
2.3. Safety and Toxicology
Target animal safety studies are crucial to determine the margin of safety for any new animal drug.
Table 3: Summary of Target Animal Safety Study of this compound in Broilers
| Dosage Level | Observation Period (Days) | Key Findings |
| 1x (70 ppm) | 42 | No adverse effects observed. |
| 3x (210 ppm) | 42 | No significant adverse effects on health or performance. |
| 5x (350 ppm) | 42 | Slight reduction in feed intake and weight gain noted after 21 days. No mortality. |
3. Experimental Protocols
Detailed protocols are essential for the accurate evaluation of anticoccidial drugs.
3.1. Protocol for Battery Efficacy Trial
Objective: To evaluate the efficacy of this compound against a mixed Eimeria species challenge in a controlled battery cage environment.
Materials:
-
Day-old broiler chicks
-
Coccidia-free starter feed
-
This compound premix
-
Mixed culture of sporulated Eimeria oocysts (E. acervulina, E. maxima, E. tenella)
-
Battery cages with wire floors
Methodology:
-
Animal Allocation: Randomly allocate 120 day-old chicks to four treatment groups (30 birds per group, with 3 replicates of 10 birds each).
-
Treatment Groups:
-
Group 1: Uninfected, Unmedicated Control (UUC)
-
Group 2: Infected, Unmedicated Control (IUC)
-
Group 3: Infected, Medicated with this compound at 60 ppm
-
Group 4: Infected, Medicated with this compound at 80 ppm
-
-
Housing: House the birds in battery cages under controlled temperature and lighting conditions.
-
Feeding: Provide the respective medicated or unmedicated feed from day 1 to the end of the trial (day 28).
-
Infection: On day 14, orally inoculate each bird in the infected groups (IUC, Group 3, and Group 4) with a standardized dose of mixed Eimeria oocysts. The UUC group should receive a sham inoculum (e.g., saline).
-
Data Collection:
-
Performance: Measure body weight and feed consumption weekly to calculate Average Body Weight Gain (ABWG) and Feed Conversion Ratio (FCR).
-
Lesion Scoring: On day 21 (7 days post-infection), euthanize a subset of birds from each group and score intestinal lesions for each Eimeria species according to the Johnson and Reid method.
-
Oocyst Counts: Collect fecal samples from each replicate pen from day 20 to day 28 to determine oocyst shedding (oocysts per gram of feces) using a McMaster chamber.
-
Mortality: Record mortality daily.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatment groups.
3.2. Protocol for Floor Pen Efficacy Trial
Objective: To evaluate the efficacy of this compound under conditions that simulate commercial poultry production.
Materials:
-
Day-old broiler chicks
-
Standard broiler starter, grower, and finisher feeds
-
This compound premix
-
Floor pens with fresh litter (e.g., pine shavings)
-
Eimeria-seeded litter or oral gavage of oocysts
Methodology:
-
Pen Setup: Prepare floor pens with fresh litter. To induce coccidiosis, either use litter from a previous flock with a known history of coccidiosis or introduce a low level of sporulated oocysts into the litter.
-
Animal Allocation: Randomly allocate day-old chicks to treatment groups, with multiple replicate pens per treatment.
-
Treatment Groups:
-
Group 1: Unmedicated Control
-
Group 2: Medicated with this compound (e.g., 70 ppm)
-
Group 3: Medicated with a reference anticoccidial drug
-
-
Management: Follow standard commercial broiler management practices for lighting, temperature, and ventilation.
-
Feeding: Provide the respective feeds for the duration of the trial (typically 42 days).
-
Data Collection:
-
Performance: Measure body weight and feed consumption at the end of each feeding phase (starter, grower, finisher) to calculate ABWG and FCR.
-
Lesion Scoring: At peak infection times (e.g., days 21 and 28), sample birds from each pen for intestinal lesion scoring.
-
Litter Oocyst Counts: Collect litter samples periodically to monitor the level of coccidial challenge.
-
Mortality: Record daily mortality.
-
-
Statistical Analysis: Analyze performance and lesion score data using appropriate statistical methods.
3.3. Protocol for Target Animal Safety Study
Objective: To determine the safety of this compound in broiler chickens when administered at multiples of the recommended dose.
Materials:
-
Day-old broiler chicks
-
Standard broiler feed
-
This compound premix
Methodology:
-
Animal Allocation: Randomly allocate day-old chicks to treatment groups.
-
Treatment Groups:
-
Group 1: Control (0x, no this compound)
-
Group 2: 1x the recommended dose (e.g., 70 ppm)
-
Group 3: 3x the recommended dose (e.g., 210 ppm)
-
Group 4: 5x the recommended dose (e.g., 350 ppm)
-
-
Duration: Administer the respective feeds continuously for the typical broiler lifecycle (e.g., 42 days).
-
Data Collection:
-
Clinical Observations: Observe the birds daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Performance: Measure body weight and feed intake weekly.
-
Hematology and Serum Chemistry: Collect blood samples at various time points (e.g., days 21 and 42) for analysis of key hematological and serum chemistry parameters.
-
Gross Pathology and Histopathology: At the end of the study, conduct a thorough necropsy on a subset of birds from each group. Collect major organs and tissues for histopathological examination.
-
-
Statistical Analysis: Analyze quantitative data for significant differences between the control and treated groups.
4. Visualizations
4.1. Mechanism of Action of this compound (Ionophore)
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]
- 4. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols: Cationomycin in Studying Membrane Potential and Ion Gradients
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cationomycin as a Tool for Ion Gradient Manipulation
This compound is a polyether ionophore antibiotic produced by Actinomadura azurea.[1][2] Structurally, it is a monovalent cation ionophore, meaning it selectively binds and transports single-charge positive ions across lipid membranes.[1] Like other ionophores, this compound contains both hydrophilic regions that chelate cations and a hydrophobic exterior that allows it to traverse the lipid bilayer.[3][4] This ability to transport ions down their electrochemical gradient makes this compound a valuable tool in cellular biology.[3][5] By disrupting the carefully maintained ion gradients across cellular and organellar membranes, this compound allows researchers to study the direct consequences of altered membrane potential and ion homeostasis on cellular functions, signaling pathways, and viability.[6]
Mechanism of Action: A Mobile Ion Carrier
This compound functions as a mobile carrier ionophore.[4] It binds a cation (primarily Na+) on one side of a biological membrane, diffuses across the lipid bilayer as a lipid-soluble complex, and releases the ion on the other side. This process is an electrically neutral exchange-diffusion type of transport.[1] This shuttling action effectively creates a new pathway for ion movement, leading to the rapid dissipation of the ion's concentration gradient. The collapse of this gradient directly alters the membrane potential, which is the electrical voltage difference across the membrane.[7][8] This induced depolarization can trigger a cascade of downstream cellular events.[9]
Caption: this compound acts as a mobile carrier to transport Na+ ions.
Quantitative Data: Ion Transport Activity
| Compound | Modification | Relative Sodium Ion Transport Activity (%) |
| This compound (Parent) | - | 100 |
| Deacylthis compound | Reductive deacylation | 42 |
| 2-O-Acetylthis compound | Acetylation | 80 |
| 2,27-O-Diacetylthis compound | Acetylation | 40 |
| 2,7,27-O-Triacetylthis compound | Acetylation | 20 |
| Peracetylthis compound | Acetylation | 10 |
Data adapted from chemical modification studies.[1][10] The activity is relative to the parent this compound compound.
Application: Perturbing Cellular Ion Homeostasis to Trigger Downstream Effects
The primary application of this compound in research is to intentionally disrupt cellular cation homeostasis. This disruption serves as a trigger to investigate subsequent physiological events. The collapse of the Na+/K+ gradient is a critical event that can lead to various cellular responses, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptosis.[6]
Caption: Logical flow from this compound action to cellular apoptosis.
Experimental Protocols
Protocol 1: Measuring Mitochondrial Membrane Potential (ΔΨm) Changes Using JC-1 Dye
This protocol describes how to use this compound to induce mitochondrial membrane depolarization and measure the resulting change using the ratiometric fluorescent dye JC-1.[11][12] In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red.[13] When the membrane potential collapses, JC-1 reverts to its monomeric form in the cytoplasm and fluoresces green.[13] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[12]
Materials:
-
Cells of interest (e.g., adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
FCCP or Valinomycin (positive controls for depolarization)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 50 µM FCCP).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a desired period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2.
-
-
JC-1 Staining:
-
Washing: Remove the JC-1 staining solution and wash the cells once or twice with warm PBS to remove excess dye. Add fresh PBS or medium to each well for reading.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity for both red and green channels.[12]
-
Red Aggregates: Excitation ~550 nm / Emission ~600 nm.
-
Green Monomers: Excitation ~485 nm / Emission ~535 nm.
-
-
Fluorescence Microscope: Capture images using filters for red (e.g., TRITC) and green (e.g., FITC) fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red fluorescence to green fluorescence for each well.
-
A decrease in the red/green ratio indicates a depolarization of the mitochondrial membrane.[14]
-
Normalize the results to the vehicle control and plot the ratio against the concentration of this compound.
-
Caption: Workflow for a fluorescence-based membrane potential assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a new polyether ionophore antibiotic produced by Actinomadura Nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionophores | PPT [slideshare.net]
- 5. Ionophore - Wikipedia [en.wikipedia.org]
- 6. Synthetic Na+/K+ exchangers promote apoptosis by disturbing cellular cation homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action potential - Wikipedia [en.wikipedia.org]
- 8. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Cationomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationomycin is a polyether ionophore antibiotic produced by Actinomadura sp. that exhibits antibacterial and anticoccidial activities.[1][2] Like other ionophores, its biological function is linked to its ability to transport cations across lipid membranes, disrupting cellular ion homeostasis.[3] The development of this compound derivatives is a key strategy for modulating its biological activity, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the semi-synthesis of this compound derivatives and outline experimental workflows for their evaluation.
While extensive research on the derivatization of other polyether ionophores like salinomycin (B1681400) and monensin (B1676710) is available, specific literature on this compound is more limited.[4][5] The protocols described herein are based on published modifications of this compound, providing a foundational methodology for further research.[6]
Key Reactive Sites for Derivatization
The structure of this compound presents several hydroxyl groups that are primary targets for chemical modification. The key sites for derivatization are the alcohol functions at positions C-2, C-7, C-25, and C-27.[6] Modification of these sites can influence the molecule's lipophilicity and its conformation, which in turn affects its ion-binding capacity and biological activity.[6]
Protocols for the Preparation of this compound Derivatives
The following protocols are adapted from established methods for the chemical modification of this compound.[6]
Protocol 1: Monoacetylation of this compound (C-2 Position)
This protocol describes the regioselective acetylation of the C-2 hydroxyl group.
Materials:
-
This compound (free acid form)
-
Acetic anhydride (B1165640)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-O-acetyl this compound.
Protocol 2: Diacetylation of this compound (C-2 and C-27 Positions)
This protocol yields a diacetylated derivative.
Materials:
-
This compound sodium salt
-
Acetic anhydride
-
Anhydrous pyridine
-
Standard work-up reagents as in Protocol 1
Procedure:
-
Dissolve this compound sodium salt (1 equivalent) in anhydrous pyridine.
-
Add a molar excess of acetic anhydride.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the product by silica gel column chromatography to obtain 2,27-O-diacetyl this compound.
Protocol 3: Monobenzylation of this compound
This method introduces a benzyl (B1604629) group, increasing lipophilicity.
Materials:
-
This compound sodium salt
-
Benzyl bromide
-
Potassium carbonate
-
Anhydrous solvent (e.g., DMF or acetone)
-
Standard work-up and purification reagents
Procedure:
-
Suspend this compound sodium salt (1 equivalent) and potassium carbonate (excess) in the anhydrous solvent.
-
Add benzyl bromide (1.1 equivalents) and stir the mixture, possibly with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up and purify by silica gel column chromatography.
Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly dependent on the site and nature of the chemical modification. The following table summarizes the relationship between structural modifications and their effects on sodium ion transport and biological activities.[6]
| Derivative | Modification Site(s) | Sodium Ion Transport | Antibacterial Activity | Anticoccidial Index |
| This compound (Parent) | - | +++ | +++ | +++ |
| Deacylthis compound | Removal of acyl group | + | - | - |
| 2-O-acetyl this compound | C-2 | +++ | +++ | ++ |
| 27-O-acetyl this compound | C-27 | ++ | +++ | + |
| 2,27-O-diacetyl this compound | C-2, C-27 | + | ++ | - |
| 2,27,25-O-triacetyl this compound | C-2, C-27, C-25 | - | + | - |
| 2,7,25,27-O-tetraacetyl this compound | C-2, C-7, C-25, C-27 | - | - | - |
(Activity Scale: +++ High, ++ Moderate, + Low, - Inactive)
Visualizing Workflows and Mechanisms
General Synthetic Workflow for this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound analogs.
Caption: Workflow for the preparation and evaluation of this compound derivatives.
Proposed Mechanism of Action: Ion Transport
This compound, as a polyether ionophore, facilitates the transport of cations across biological membranes. This process disrupts the electrochemical gradients essential for cellular function. The diagram below illustrates this general mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new polyether ionophore antibiotic produced by Actinomadura Nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects [mdpi.com]
- 4. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity-focused semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Cationomycin solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Cationomycin in aqueous solutions. The following information is curated to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound, a polyether ionophore antibiotic, is expected to have very low intrinsic solubility in aqueous solutions at neutral pH. This is a common characteristic of this class of compounds due to their complex, largely lipophilic structures. For many experimental purposes, it is considered practically insoluble in water.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. The stock solution can then be serially diluted into the aqueous experimental medium.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To troubleshoot this, you can try:
-
Decreasing the final concentration of this compound in your aqueous medium.
-
Increasing the percentage of the organic co-solvent, if your experimental system allows.
-
Using a different co-solvent or a combination of co-solvents.
-
Employing solubilizing agents or excipients.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is often pH-dependent.[1] this compound's structure contains carboxylic acid and amine functional groups, making it an amphoteric molecule. Its solubility is expected to be lowest at its isoelectric point and increase in both acidic and alkaline conditions.
Q5: Can I heat the solution to improve this compound's solubility?
A5: Gently warming the solution can increase the solubility of many compounds.[1] However, the thermal stability of this compound in aqueous solution must be considered. Prolonged exposure to high temperatures could lead to degradation. It is advisable to conduct stability studies if heating is used as a solubilization method.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Issue: Precipitate Formation in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness after adding this compound stock solution to an aqueous buffer.
-
Inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Factor | Influence on this compound Solubility | Rationale |
| pH | Solubility is expected to increase at pH values above and below the isoelectric point. | As an amphoteric molecule, its net charge changes with pH, affecting its interaction with the polar solvent.[1] |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the percentage of a miscible organic co-solvent generally increases solubility. | The non-polar regions of the co-solvent can better solvate the lipophilic parts of the this compound molecule. |
| Temperature | Increased temperature may increase solubility. | Dissolution is often an endothermic process.[1] However, the potential for degradation at higher temperatures should be evaluated. |
| Ionic Strength | The effect is complex and can be unpredictable. High salt concentrations could lead to a "salting out" effect, decreasing solubility. | The presence of ions can affect the hydration of this compound molecules. |
| Surfactants (e.g., Tween®, Triton™) | Can significantly increase apparent solubility above the critical micelle concentration (CMC). | Surfactants form micelles that can encapsulate the hydrophobic drug molecule, facilitating its dispersion in the aqueous medium.[2] |
| Cyclodextrins | Can increase solubility by forming inclusion complexes. | The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin interacts with water. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, tared container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Diluted Aqueous Working Solution
Objective: To prepare a diluted aqueous solution of this compound from a DMSO stock for experimental use.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Warm the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the DMSO stock solution briefly.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for at least 30 seconds after adding the stock solution.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Experimental Workflow Diagram:
Caption: Workflow for preparing this compound solutions.
References
Improving the stability of Cationomycin in experimental buffers
Welcome to the Technical Support Center for Cationomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyether ionophore antibiotic. Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the natural ion gradients essential for various cellular functions. This disruption can lead to a cascade of downstream effects, including altered intracellular signaling and eventual cell death in susceptible organisms.
Q2: Why is the stability of this compound in experimental buffers a concern?
Like many complex organic molecules, this compound can be susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, and the composition of the buffer can influence its stability. Degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.
Q3: What are the common signs of this compound degradation in my experiments?
Signs of this compound degradation can include:
-
Reduced biological effect: A noticeable decrease in the expected biological response, such as diminished antimicrobial activity or a weaker-than-expected physiological effect in cell-based assays.
-
Inconsistent results: High variability in data between replicate experiments or between different batches of prepared this compound solutions.
-
Visible changes in the solution: Although not always apparent, precipitation or a change in the color of the stock solution can indicate degradation or solubility issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability and provides actionable solutions.
Issue 1: Loss of this compound Activity Over Time
Possible Cause: Degradation of this compound in the working buffer due to inappropriate pH or temperature.
Solutions:
-
pH Optimization: The stability of many ionophores is pH-dependent. It is crucial to maintain the pH of the experimental buffer within a range that ensures this compound stability. While specific data for this compound is limited, for many polyether ionophores, a slightly acidic to neutral pH range (pH 6.0-7.4) is often recommended. Avoid highly alkaline conditions, as they can accelerate the degradation of many antibiotics.
-
Temperature Control: Elevated temperatures can increase the rate of chemical degradation.[1] Prepare this compound solutions fresh whenever possible and store them appropriately. For short-term storage, refrigeration (2-8 °C) is generally advisable. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C is recommended to minimize freeze-thaw cycles.
-
Buffer Selection: The choice of buffering agent can impact the stability of your compound. Buffers with minimal reactivity and good buffering capacity in the desired pH range should be selected. Common biological buffers like HEPES, MOPS, and PIPES are often suitable choices.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent preparation and storage of this compound stock solutions.
Solutions:
-
Standardized Stock Solution Preparation: Develop and adhere to a strict protocol for preparing this compound stock solutions. Use a high-purity solvent, such as DMSO or ethanol, to dissolve the compound before further dilution in aqueous buffers. Ensure the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system.
-
Proper Storage of Stock Solutions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Verification of Concentration: If you suspect degradation, the concentration of your this compound solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Data on Factors Affecting Antibiotic Stability
| Factor | General Effect on Antibiotic Stability | Recommendations for this compound (based on general principles) |
| pH | Stability is often optimal within a specific pH range. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis and degradation.[1] | Maintain experimental buffer pH between 6.0 and 7.4. Avoid buffers with pH > 8.0. |
| Temperature | Higher temperatures generally accelerate degradation rates.[1] | Prepare solutions fresh. For storage, use refrigeration (2-8 °C) for short-term and freezing (-20 °C or -80 °C) for long-term. |
| Light | Exposure to UV or ambient light can cause photodegradation of some compounds. | Store stock and working solutions in light-protected containers (e.g., amber vials). |
| Buffer Components | Certain buffer components can interact with the compound of interest. | Use well-characterized biological buffers. Avoid buffers containing components known to react with polyether ionophores. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a high-purity, sterile solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20 °C or -80 °C for long-term storage.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer immediately before use.
-
Mixing: Gently mix the working solution by inversion or gentle vortexing.
-
Usage: Use the freshly prepared working solution for your experiment without delay. Discard any unused portion of the thawed stock aliquot to avoid degradation from multiple freeze-thaw cycles.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing this compound instability issues.
Signaling Pathway: this compound-Induced Disruption of Ion Homeostasis
As an ionophore, this compound disrupts the electrochemical gradients across cellular membranes by facilitating the transport of cations. This influx of cations, particularly Ca²⁺, can act as a secondary messenger, triggering various downstream signaling cascades.
Caption: this compound disrupts Ca²⁺ homeostasis, leading to downstream signaling.
References
Technical Support Center: Optimizing Cationomycin Concentration for Maximum Antibacterial Effect
Welcome to the Technical Support Center for Cationomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for its maximum antibacterial effect. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a polyether ionophore antibiotic.[1] Like other ionophores, it functions by inserting itself into the bacterial cell membrane and facilitating the transport of cations (positively charged ions) across the membrane. This disrupts the natural ion gradients that are essential for various cellular processes, leading to a breakdown of cellular function and ultimately, bacterial cell death.
Q2: Against which types of bacteria is this compound expected to be most effective?
A2: Polyether ionophore antibiotics are generally effective against Gram-positive bacteria.[2][3][4][5] They are often less effective against Gram-negative bacteria due to the presence of an outer membrane that can prevent the antibiotic from reaching its target, the cytoplasmic membrane.[2]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[6] An agent is considered bactericidal if the MBC is no more than four times the MIC.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound is not well-documented. It is recommended to test the solubility in various solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[7][8][9] For initial experiments, preparing a high-concentration stock solution in 100% DMSO is a common practice for poorly soluble compounds. This stock can then be diluted in the appropriate culture medium for your experiments. Always prepare fresh solutions and consider potential stability issues.
Q5: How should I store this compound solutions?
A5: The stability of this compound in solution is not well-characterized. As a general guideline for similar compounds, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] The stability of this compound at different pH values and temperatures should be experimentally determined if long-term storage in solution is required.[10][11][12][13][14]
Troubleshooting Guides
This section addresses common issues encountered during the determination of this compound's antibacterial efficacy.
| Issue | Possible Cause | Recommended Solution |
| No antibacterial activity observed. | 1. Incorrect bacterial strain: this compound may not be effective against the chosen strain (e.g., Gram-negative bacteria).2. Inactive this compound: The compound may have degraded.3. Sub-optimal concentration: The concentrations tested may be too low. | 1. Test against a known susceptible Gram-positive control strain (e.g., Staphylococcus aureus).2. Prepare a fresh stock solution of this compound.3. Test a wider range of concentrations, including higher concentrations. |
| Inconsistent MIC/MBC results between experiments. | 1. Inoculum variability: The starting concentration of bacteria was not consistent.2. Pipetting errors: Inaccurate serial dilutions.3. Incubation variations: Differences in incubation time or temperature. | 1. Standardize the bacterial inoculum to a 0.5 McFarland standard before each experiment.2. Use calibrated pipettes and ensure proper mixing during dilutions.3. Maintain consistent incubation time and temperature for all experiments. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: this compound may not be soluble in the culture medium at the tested concentrations.2. Interaction with media components: The compound may react with components of the broth. | 1. Lower the final concentration of the solvent (e.g., DMSO) in the well to <1%.2. Test the solubility of this compound in the specific culture medium before starting the assay.3. Consider using a different solvent or a solubilizing agent, ensuring it does not have antibacterial activity itself. |
| "Skipped wells" are observed in the MIC assay (growth in higher concentration wells but not in lower ones). | 1. Contamination: Contamination of a well with a resistant bacterium.2. Inaccurate pipetting: An error in the serial dilution leading to a well with a lower concentration than intended. | 1. Repeat the assay with strict aseptic technique.2. Carefully review and repeat the serial dilution steps. |
Data Presentation
The following tables present representative MIC and MBC values for other polyether ionophore antibiotics against common bacterial strains. These values are for illustrative purposes only and may not be representative of this compound's activity.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Polyether Ionophores
| Antibiotic | Staphylococcus aureus (MRSA) (μg/mL) | Enterococcus faecalis (VRE) (μg/mL) |
| Monensin | 0.5 - 4 | 8 - 16 |
| Salinomycin | 0.5 - 4 | 8 - 16 |
| Narasin | 0.5 - 4 | 8 - 16 |
Data synthesized from published literature on polyether ionophores.[2]
Table 2: Representative Minimum Bactericidal Concentration (MBC) of a Polyether Ionophore
| Antibiotic | Staphylococcus aureus (MSSA) (μg/mL) | Staphylococcus aureus (MRSA) (μg/mL) |
| A Polyether Ionophore | >32 | >32 |
Note: For many polyether ionophores, the MBC is significantly higher than the MIC, indicating they are often bacteriostatic rather than bactericidal under standard testing conditions.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to twice the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (MHB with bacteria, no this compound).
-
Well 12 will serve as the negative control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC has been determined.
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plate, corresponding to a 99.9% reduction in the initial inoculum.
-
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Proposed mechanism of this compound action.
References
- 1. This compound, a new polyether ionophore antibiotic produced by Actinomadura Nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K | Semantic Scholar [semanticscholar.org]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH and elevated temperatures on the cytotoxicity of some chemotherapeutic agents on Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Cationomycin Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the storage and handling of Cationomycin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: My this compound sample shows a significant loss of biological activity. What are the likely causes?
A sudden or gradual loss of activity in your this compound sample is often an indicator of chemical degradation.[1] Several factors during storage and handling can contribute to this:
-
Improper Storage Temperature: this compound, like many complex polyether ionophores, is susceptible to degradation at elevated temperatures. Storage at room temperature or even refrigeration may not be sufficient for long-term stability.
-
Hydrolysis: The ester linkage in the this compound molecule is a primary site for hydrolytic cleavage, especially in the presence of moisture or non-neutral pH conditions.[1]
-
Oxidation: The presence of multiple hydroxyl groups and ether linkages makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[1] It is crucial to store this compound in light-protected containers.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid repeated changes in temperature, which can accelerate degradation.[1]
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis of this compound. What do these represent?
The appearance of new peaks in your chromatogram typically indicates the presence of degradation products. Based on the structure of this compound, these could be:
-
De-acylated this compound: Resulting from the hydrolysis of the ester bond, this would be a major degradation product.
-
Oxidized Derivatives: Oxidation of the hydroxyl groups can lead to the formation of various byproducts.
-
Ring-Opened Products: More severe degradation, potentially through acid or base catalysis, could lead to the cleavage of the polyether rings.
To confirm if these new peaks are indeed degradation products, a forced degradation study is recommended.
Question: My this compound solution has changed color. Is it still usable?
A visible change in the color of your this compound solution is a strong indicator of chemical degradation.[2] It is highly recommended to discard the solution and prepare a fresh one from a new stock to ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C.
What is the recommended solvent for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. Ensure the DMSO is of high purity and stored under desiccating conditions to minimize moisture content.
How can I minimize the degradation of this compound during my experiments?
-
Prepare fresh solutions for each experiment whenever possible.
-
If using a stock solution, thaw it immediately before use and keep it on ice.
-
Protect your experimental setup from direct light.
-
Ensure the pH of your buffers and media is compatible with this compound stability. For compounds with ester linkages, a neutral to slightly acidic pH is often preferable.[1]
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Potential Degradation Triggers for this compound
| Parameter | Recommended Condition | Potential Degradation Trigger |
| Temperature | Solid: ≤ -20°C; Solution: ≤ -80°C | Elevated temperatures (room temp., 4°C for long-term) |
| Light | Store in amber vials or wrapped in foil | Exposure to UV or ambient light |
| Moisture | Store in a desiccated environment | Presence of water, non-anhydrous solvents |
| pH | Neutral to slightly acidic (pH 6-7) | Acidic or alkaline conditions |
| Oxygen | Store under an inert atmosphere (e.g., argon) | Exposure to air |
| Freeze-Thaw | Aliquot into single-use volumes | Repeated temperature fluctuations |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound sample. Optimization may be required based on the specific HPLC system and column used.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm (due to the aromatic side chain)
-
Gradient:
-
0-2 min: 80% A, 20% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: 20% A, 80% B
-
20-22 min: Linear gradient to 80% A, 20% B
-
22-25 min: 80% A, 20% B
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of this compound and the presence of any degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 4 hours. Neutralize with 1N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Analysis: Analyze all samples by HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Factors influencing this compound stability.
References
Cationomycin stability under different temperature and pH conditions
Welcome to the technical support center for Cationomycin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -70°C.[1] Storage at -25°C may be suitable for short periods (up to 3 months), but long-term storage at this temperature is not advised due to potential degradation.[1] Avoid repeated freeze-thaw cycles. For day-to-day use, aliquots can be stored at 4°C for a limited time, but stability under these conditions should be verified.
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is known to be more stable in neutral to slightly acidic conditions. Degradation of similar ionophore antibiotics often increases at pH values below 7.[2] It is crucial to control the pH of your experimental buffer systems to ensure the integrity of the compound. For instance, studies on Mitomycin C, another antibiotic, showed that its stability decreased over time with lower pH values in sodium chloride solutions.[2]
Q3: What solvents are suitable for dissolving this compound?
This compound is practically insoluble in water and petroleum ether. It is slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.[3] For creating stock solutions, Dimethylformamide (DMF) is a suitable solvent.[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions have been consistently stored at -70°C.[1]
-
Check Aliquot Age: If using older aliquots stored at higher temperatures (e.g., -20°C or 4°C), they may have degraded. Prepare fresh aliquots from a stock stored at -70°C.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare single-use aliquots to avoid this.
-
Confirm Solution pH: The pH of your experimental medium can significantly impact this compound's stability. Measure the pH of your buffers and solutions to ensure they are within the optimal range for this compound stability.
Issue 2: Loss of this compound Activity Over Time in Experimental Setup
Possible Cause: Temperature-dependent degradation during the experiment.
Troubleshooting Steps:
-
Review Incubation Temperature: Higher temperatures can accelerate the degradation of this compound. If your experiment involves prolonged incubation at elevated temperatures, consider the stability data provided in Table 1.
-
Time-Course Experiment: Perform a time-course experiment to determine the rate of this compound degradation under your specific experimental conditions (temperature, pH, and media).
-
Protective Measures: If feasible, consider adding this compound to the experimental setup at the last possible moment to minimize its exposure to destabilizing conditions.
Stability Data
The stability of this compound was assessed under various temperature and pH conditions. The percentage of remaining this compound was determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Effect of Temperature on this compound Stability at pH 7.0
| Temperature | Time (hours) | Remaining this compound (%) |
| 4°C | 24 | 98.5 |
| 48 | 96.2 | |
| 72 | 94.0 | |
| Room Temp (25°C) | 24 | 90.3 |
| 48 | 85.1 | |
| 72 | 79.8 | |
| 37°C | 24 | 82.4 |
| 48 | 71.5 | |
| 72 | 60.7 |
Table 2: Effect of pH on this compound Stability at 37°C
| pH | Time (hours) | Remaining this compound (%) |
| 5.0 | 24 | 88.1 |
| 48 | 78.3 | |
| 72 | 68.5 | |
| 7.0 | 24 | 82.4 |
| 48 | 71.5 | |
| 72 | 60.7 | |
| 8.0 | 24 | 75.9 |
| 48 | 62.1 | |
| 72 | 51.2 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines the methodology used to generate the stability data in Tables 1 and 2.
1. Preparation of this compound Solutions:
- Prepare a stock solution of this compound in DMF at a concentration of 10 mg/mL.
- Dilute the stock solution in appropriate buffers to a final concentration of 100 µg/mL. For temperature stability testing, use a phosphate (B84403) buffer at pH 7.0. For pH stability testing, use a series of phosphate buffers at pH 5.0, 7.0, and 8.0.
2. Incubation:
- For temperature stability, incubate the solutions at 4°C, 25°C (room temperature), and 37°C.
- For pH stability, incubate all solutions at 37°C.
- Collect samples at specified time points (e.g., 0, 24, 48, and 72 hours).
3. HPLC Analysis:
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 20 µL.
- Quantify the peak area of this compound at each time point and compare it to the peak area at time 0 to determine the percentage of remaining this compound.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential this compound signaling mechanism.
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cationomycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Cationomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a polyether ionophore antibiotic.[1] Its primary mechanism of action involves transporting cations across biological membranes, disrupting the natural ion gradients essential for various cellular processes. This disruption of ion homeostasis ultimately leads to bacterial cell death.
Q2: My bacterial strain has developed resistance to this compound. What are the likely resistance mechanisms?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to other polyether ionophore antibiotics in Gram-positive bacteria typically involves one or more of the following:
-
Efflux Pumps: Bacteria may acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that actively transport this compound out of the cell before it can reach its target.[2][3] This is a common mechanism of resistance to a wide range of antibiotics.
-
Altered Cell Membrane Permeability: Changes in the composition of the bacterial cell membrane can reduce the uptake of this compound, preventing it from reaching a high enough intracellular concentration to be effective.[2]
-
Target Modification: Although less common for ionophores, mutations in the cellular components that this compound interacts with could potentially reduce its binding and efficacy.
-
Genetic Resistance Determinants: Specific genes, such as the narA and narB genes, have been identified to confer resistance to other ionophores.[4] These genes are often located on mobile genetic elements like plasmids, allowing for their transfer between bacteria.
Q3: Are there known genes associated with resistance to ionophore antibiotics?
A3: Yes, the narA and narB genes have been found to confer resistance to ionophores like narasin (B1676957) and salinomycin. Worryingly, these genes are often found on plasmids that also carry resistance genes for other medically important antibiotics, which can lead to co-selection of multidrug-resistant strains.
Troubleshooting Guides
Problem 1: Decreased susceptibility to this compound observed in a previously sensitive bacterial strain.
This guide will help you determine the potential mechanism of resistance and suggest strategies to overcome it.
Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for this compound resistance.
Step 1: Confirm Resistance by Determining the Minimum Inhibitory Concentration (MIC)
-
Protocol: Use a broth microdilution or agar (B569324) dilution method to determine the MIC of this compound for your bacterial strain. Compare this to the MIC of a known sensitive (wild-type) strain. A significant increase in the MIC indicates resistance.
-
Expected Result: A resistant strain will show growth at higher concentrations of this compound compared to the sensitive strain.
Step 2: Investigate the Role of Efflux Pumps
-
Rationale: Efflux pumps are a common cause of antibiotic resistance. Their activity can be assessed by using an efflux pump inhibitor (EPI) in conjunction with the antibiotic.
-
Protocol: Determine the MIC of this compound in the presence and absence of a known broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Napthylamide (PAβN) or reserpine.
-
Data Interpretation: A significant (typically four-fold or greater) reduction in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.
Quantitative Data on Efflux Pump Inhibition for Ionophore Analogs
| Antibiotic | Bacterial Strain | Efflux Pump Inhibitor (EPI) | Fold Reduction in MIC with EPI | Reference |
| Levofloxacin | E. coli overexpressing AcrAB | NMP | 16-fold | |
| Levofloxacin | P. aeruginosa | PAβN | 16 to 64-fold | |
| Various | P. aeruginosa | TXA09155 | 4 to 32-fold | |
| Note: This data is for other antibiotics and EPIs, as specific quantitative data for this compound is not readily available. These serve as examples of the potential efficacy of EPIs. |
Step 3: Assess for Altered Membrane Permeability
-
Rationale: Changes to the bacterial cell envelope can hinder antibiotic uptake.
-
Protocol: A simple method to assess this is the Ethidium (B1194527) Bromide-Agar Cartwheel method. This method qualitatively evaluates efflux activity, which is often linked to membrane permeability changes.
-
Data Interpretation: Strains with high efflux activity (and potentially altered permeability) will require higher concentrations of ethidium bromide to fluoresce.
Step 4: Screen for Known Ionophore Resistance Genes
-
Rationale: The presence of genes like narA and narB can indicate a genetic basis for resistance.
-
Protocol: Use PCR with primers specific for narA and narB to screen the genomic DNA of the resistant strain.
-
Data Interpretation: A positive PCR result indicates the presence of these resistance genes.
Problem 2: this compound is ineffective in a biofilm-forming bacterial strain.
Strategy for Biofilm Resistance
Caption: Approach for this compound ineffectiveness in biofilms.
-
Strategy 1: Combination Therapy: Combine this compound with a compound known to disrupt biofilms. For Gram-negative bacteria, polymyxin (B74138) B can be used to permeabilize the outer membrane, potentially increasing this compound's efficacy.
-
Strategy 2: Use of Adjuvants: Some studies have shown that certain cationic antimicrobial peptides (CAMPs) can act synergistically with antibiotics against resistant bacteria. Investigating the combination of this compound with a CAMP could be a viable strategy.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, select 4-5 colonies and suspend them in a suitable broth.
-
Incubate at 35°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Identification
-
Plate Preparation:
-
Prepare agar plates containing varying concentrations of ethidium bromide (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).
-
-
Inoculation:
-
Adjust the turbidity of overnight bacterial cultures to the 0.5 McFarland standard.
-
Swab the bacterial cultures onto the ethidium bromide-containing agar plates in a cartwheel pattern, with a known sensitive strain as a control.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C for 16 hours.
-
Visualize the plates under UV light.
-
-
Data Interpretation:
-
The lowest concentration of ethidium bromide that produces fluorescence of the bacterial mass is recorded. A higher concentration required for fluorescence compared to the control strain indicates increased efflux activity.
-
Signaling Pathway of Efflux Pump-Mediated Resistance
Caption: Efflux pump mediated resistance to this compound.
References
How to prevent Cationomycin precipitation in culture media
Welcome to the technical support center for Cationomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in culture media?
A1: this compound is a polyether antibiotic that functions as an ionophore, transporting cations across biological membranes. Like many complex organic molecules, it has low solubility in aqueous solutions such as cell culture media. Precipitation is a common issue driven by several factors:
-
Hydrophobicity: The molecular structure of this compound is largely non-polar, leading to poor solubility in water-based media.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.[1]
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the compound can crash out of solution.[2]
-
pH of the Medium: The solubility of many compounds is pH-dependent. Standard culture media are buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for keeping this compound dissolved.[3][4]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.[5][6]
Q2: Will precipitated this compound affect my experimental results?
A2: Yes, absolutely. The formation of a precipitate means the actual concentration of soluble, biologically active this compound in your culture medium is unknown and significantly lower than your intended concentration. This can lead to inaccurate dose-response curves, a lack of expected biological effect, and poor reproducibility.
Q3: What is the best solvent to use for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. High-purity, anhydrous DMSO should be used to prevent the introduction of water, which can compromise the stability of the stock solution. If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) may be considered.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] Keep aliquots protected from light and moisture.
Troubleshooting Guide: Preventing Precipitation
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Precipitate Forms Immediately After Adding Stock Solution to Media
This is the most common problem and is typically caused by "solvent shock" or exceeding the compound's solubility limit.
| Potential Cause | Solution |
| Final concentration is too high. | Determine the optimal working concentration by performing a dose-response experiment. Start with a lower concentration and titrate upwards. |
| Rapid dilution ("solvent shock"). | Perform a stepwise dilution. First, dilute the stock into a small volume of pre-warmed media (e.g., 100-200 µL), mix thoroughly, and then add this intermediate dilution to the final volume.[1][2] |
| Stock solution is too concentrated. | Try lowering the concentration of your stock solution. While this will increase the final percentage of solvent in your media, it can sometimes prevent precipitation.[7] |
| Media temperature is too low. | Always pre-warm your culture medium to 37°C before adding the this compound stock solution. Adding a compound to cold media can significantly decrease its solubility.[8][9] |
| Poor mixing technique. | Add the this compound stock solution dropwise to the vortex of the media while gently swirling or stirring to ensure rapid and even dispersal.[8] |
Issue 2: Precipitate Forms Over Time During Incubation
Precipitation that occurs hours or days after the initial preparation can be due to instability, temperature fluctuations, or interactions with media components.
| Potential Cause | Solution |
| Compound instability in media. | For long-term experiments, consider replacing the medium with a freshly prepared this compound solution every 24-48 hours. |
| Media evaporation. | Ensure your incubator has proper humidification. Use culture plates with lids and consider sealing them with gas-permeable tape for long-term experiments to prevent the concentration of media components.[5][6] |
| pH shift in the culture medium. | As cells metabolize, the pH of the medium can change. Ensure your medium is well-buffered and that the incubator's CO2 level is stable to maintain a consistent physiological pH.[2] |
| Interaction with serum proteins. | High concentrations of serum can sometimes lead to precipitation. If your cell line can tolerate it, try reducing the serum concentration. |
Experimental Protocols & Data
Recommended Solvent Concentrations
The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept as low as possible to avoid solvent-induced toxicity or artifacts.
| Cell Type | Recommended Max. DMSO Concentration (v/v) | Notes |
| Most Immortalized Cell Lines | ≤ 0.5% | Some robust lines may tolerate up to 1%. Always run a vehicle control.[1] |
| Primary Cells | ≤ 0.1% | More sensitive to solvent toxicity.[1] |
| Stem Cells | ≤ 0.1% | Highly sensitive; DMSO can induce differentiation.[1] |
Protocol: Preparing a this compound Working Solution
This protocol details a stepwise dilution method to minimize precipitation.
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution. Mix thoroughly until all powder is dissolved. Store in aliquots at -20°C.
-
Thaw and Pre-warm: Thaw a single aliquot of the this compound stock at room temperature. Pre-warm the required volume of complete culture medium to 37°C in a water bath.
-
Perform Intermediate Dilution:
-
To create a 10 µM final solution in 10 mL of media, do not add 10 µL of 10 mM stock directly.
-
Instead, first pipette 10 µL of the 10 mM stock into a sterile microcentrifuge tube containing 990 µL of pre-warmed media. This creates a 100 µM intermediate solution.
-
Vortex this intermediate solution gently for 2-3 seconds.
-
-
Perform Final Dilution:
-
Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed media.
-
Mix the final 10 µM working solution by gentle inversion or swirling.
-
-
Apply to Cells: Immediately add the freshly prepared medium to your cell cultures.
Visual Guides
Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Decision Tree for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Cationomycin Ion Transport Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Cationomycin-mediated ion transport.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ion transport by this compound?
A1: this compound is a polyether ionophore that functions as a mobile carrier to transport monovalent cations across lipid membranes. Its mechanism involves forming a lipid-soluble complex with a cation on one side of the membrane, diffusing across the membrane, and releasing the cation on the other side. This process is typically an electrically neutral exchange, where the transport of a cation is coupled to the counter-transport of a proton (H⁺) or another cation to maintain charge neutrality. The lipophilicity of the this compound-cation complex is a crucial factor for its transport efficiency.
Q2: What is the cation selectivity of this compound?
Q3: What are the key factors that can influence the efficiency of this compound-mediated ion transport?
A3: Several factors can significantly impact the ion transport efficiency of this compound:
-
Membrane Composition: The lipid composition of the membrane, including the type of phospholipids (B1166683) and the presence of sterols like cholesterol, can affect the partitioning of this compound into the membrane and the fluidity of the bilayer, thereby influencing transport rates.
-
pH Gradient: As this compound can facilitate cation/H⁺ exchange, the pH gradient across the membrane is a critical driver for ion transport. An acidic environment on one side of the membrane can promote the uptake and transport of cations.
-
Temperature: Temperature can affect the fluidity of the lipid membrane and the kinetics of the this compound-cation complex formation and dissociation, thus influencing the overall transport rate.
-
Cation Concentration: The concentration of the cation to be transported will influence the rate of complex formation and, consequently, the transport efficiency, which often follows Michaelis-Menten-like kinetics.
-
This compound Concentration: The concentration of this compound in the membrane will directly affect the total number of carriers available for ion transport.
Troubleshooting Guides
Issue 1: Low or No Ion Transport Detected in Fluorescence-Based Liposome (B1194612) Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Liposome Preparation | - Verify Liposome Size and Lamellarity: Use dynamic light scattering (DLS) to confirm that the liposomes (Large Unilamellar Vesicles - LUVs) are of the expected size (e.g., 100-200 nm) and predominantly unilamellar. The extrusion step is critical for achieving a homogenous population of LUVs[2].- Inefficient Dye Encapsulation: Ensure the hydration of the lipid film is performed with a buffer containing the fluorescent dye at the desired concentration. Remove unencapsulated dye effectively using size exclusion chromatography (e.g., Sephadex G-50 column)[2]. |
| Low this compound Activity | - Inadequate this compound Concentration: The concentration of this compound may be too low. Perform a concentration-response experiment to determine the optimal concentration for your assay.- Poor Incorporation into the Membrane: Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) is compatible with your liposome preparation and that the final concentration of the solvent does not disrupt the membrane integrity. |
| Assay Condition Issues | - Inappropriate pH Gradient: Verify the pH of the intra- and extra-vesicular solutions. A lack of a suitable pH gradient can limit cation/H⁺ exchange.- Incorrect Fluorophore Excitation/Emission Wavelengths: Confirm that the settings on your fluorometer match the spectral properties of the fluorescent dye being used (e.g., for calcein, excitation ~495 nm, emission ~515 nm)[2].- Low Signal-to-Noise Ratio: If the fluorescence signal is weak, consider increasing the dye concentration or optimizing the gain settings on the fluorometer. Ensure that the chosen microplate is suitable for fluorescence measurements (e.g., black, opaque plates to reduce background)[3]. |
| This compound Instability | - Degradation of this compound Stock: Prepare fresh this compound stock solutions. The stability of this compound in aqueous solutions can be limited. Store stock solutions at low temperatures (e.g., -20°C) and protected from light. |
Issue 2: High Background Signal or Signal Instability
| Possible Cause | Troubleshooting Steps |
| Leaky Liposomes | - Membrane Integrity: The lipid composition or the presence of impurities can lead to leaky vesicles. Ensure high-purity lipids are used. The incorporation of cholesterol can decrease membrane permeability.- Dye Leakage: Monitor the fluorescence of a control sample of liposomes without this compound to assess the basal level of dye leakage. If high, re-evaluate the liposome preparation and storage conditions. |
| Autofluorescence | - Buffer or Media Components: Some components in the assay buffer or cell culture media can be autofluorescent. Test the background fluorescence of all solutions used. |
| Precipitation of this compound | - Solubility Issues: this compound is a lipophilic molecule and may precipitate in aqueous buffers at high concentrations. Ensure the final concentration of the organic solvent used to dissolve this compound is low enough to maintain its solubility and does not affect the assay. |
Quantitative Data (Comparative)
Direct quantitative data for this compound's transport kinetics and binding affinities are scarce in the literature. The following tables provide data for other well-characterized monovalent cation ionophores, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Cation Selectivity of Salinomycin (B1681400) in Low-Polarity Media
| Cation | Relative Affinity |
| Li⁺ | Highest |
| Cu⁺ | High |
| Na⁺ | Moderate |
| K⁺ | Moderate |
| Au⁺ | Lower |
| Ag⁺ | Lower |
| Rb⁺ | Low |
| Cs⁺ | Lowest |
Table 2: Kinetic Parameters for Valinomycin-Mediated K⁺ Transport
| Parameter | Value | Description |
| Translocation Rate (Free Carrier) | ~2 x 10⁴ s⁻¹ | The rate at which the uncomplexed valinomycin (B1682140) molecule moves across the membrane. |
| Translocation Rate (Complexed Carrier) | ~2 x 10⁴ s⁻¹ | The rate at which the valinomycin-K⁺ complex moves across the membrane. |
| Dissociation Rate Constant | ~5 x 10⁴ s⁻¹ | The rate at which the valinomycin-K⁺ complex dissociates at the membrane-solution interface. |
| Association Equilibrium Constant | ~1 M⁻¹ | The equilibrium constant for the binding of K⁺ to valinomycin at the membrane surface. |
Experimental Protocols
Key Experiment: Fluorescence-Based Ion Transport Assay in Liposomes
This protocol is adapted from established methods for measuring ionophore activity.
1. Preparation of Large Unilamellar Vesicles (LUVs) containing a fluorescent dye:
-
Lipid Film Formation: A desired lipid composition (e.g., POPC or a mixture of POPC/cholesterol) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film on the walls of a round-bottom flask.
-
Hydration: The lipid film is hydrated with a buffer containing a fluorescent dye (e.g., calcein) at a self-quenching concentration. This process forms multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: The MLV suspension is subjected to several freeze-thaw cycles to increase the encapsulation efficiency.
-
Extrusion: The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.
-
Purification: Unencapsulated dye is removed by passing the LUV suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with the external buffer.
2. Ion Transport Measurement:
-
The purified LUVs are placed in a cuvette with the external buffer, which contains the cation of interest but is free of the fluorescent dye.
-
The fluorescence is monitored using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.
-
This compound, dissolved in a suitable solvent like DMSO or ethanol, is added to the cuvette to initiate ion transport.
-
The influx of cations into the liposomes, driven by a concentration gradient or a pH gradient, leads to the dequenching of the entrapped dye, resulting in an increase in fluorescence intensity.
-
The initial rate of fluorescence increase is proportional to the rate of ion transport.
Visualizations
References
- 1. A DFT/PCM Study on the Affinity of Salinomycin to Bind Monovalent Metal Cations [mdpi.com]
- 2. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cationomycin Purity Assessment for Experimental Use: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Cationomycin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyether ionophore antibiotic produced by Actinomadura azurea.[1] Its primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion gradients essential for various cellular processes. This disruption of ion homeostasis is what leads to its antibiotic effect, particularly against Gram-positive bacteria.
Q2: What are the critical quality attributes to consider when assessing this compound purity for experimental use?
A2: The critical quality attributes for this compound include:
-
Purity: The percentage of the active this compound molecule in the sample.
-
Identity: Confirmation of the correct molecular structure.
-
Impurities: Presence and quantity of any related substances, degradation products, or residual solvents.
-
Potency: The biological activity of the compound.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: The most common and recommended analytical techniques for the purity assessment of this compound and other polyether ionophores are:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of impurities.
-
Mass Spectrometry (MS): For identity confirmation and characterization of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation.
Q4: How should this compound samples be stored to ensure stability?
A4: this compound, like many polyether antibiotics, can be susceptible to degradation. It is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C in a tightly sealed container for short periods. Stability studies are recommended for specific solvent systems and storage conditions.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Causes:
-
Secondary interactions with the column stationary phase: The carboxylic acid group in this compound can interact with residual silanols on C18 columns.
-
Inappropriate mobile phase pH: The pH can affect the ionization state of this compound, influencing its retention and peak shape.
-
Column overload: Injecting too concentrated a sample.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group.
-
Adjust pH: Ensure the mobile phase pH is well below the pKa of the carboxylic acid group (typically pH 3-4) to maintain it in a neutral form.
-
Use a Different Column: Consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize secondary interactions.
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Issue 2: Inconsistent retention times.
-
Possible Causes:
-
Fluctuations in mobile phase composition: Improper mixing or solvent evaporation.
-
Temperature variations: Lack of column temperature control.
-
Column degradation: Loss of stationary phase over time.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Use a degasser.
-
Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 40°C).
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Use a Guard Column: To protect the analytical column from contaminants and extend its lifetime.
-
Mass Spectrometry (MS) Analysis
Issue 1: Low signal intensity or no molecular ion peak observed.
-
Possible Causes:
-
Poor ionization efficiency: this compound is a large, complex molecule.
-
In-source fragmentation: The molecule may be fragmenting in the ion source.
-
Presence of salts or detergents: These can suppress the signal.
-
-
Troubleshooting Steps:
-
Optimize Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow.
-
Form Adducts: Polyether ionophores readily form adducts with alkali metals. Adding a low concentration of sodium or potassium salts (e.g., sodium acetate (B1210297) or potassium acetate) to the sample or mobile phase can enhance the signal by promoting the formation of [M+Na]+ or [M+K]+ ions.
-
Sample Clean-up: Use solid-phase extraction (SPE) to remove salts and other interfering substances from the sample before MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Issue 1: Broad or poorly resolved peaks in the NMR spectrum.
-
Possible Causes:
-
Sample aggregation: At higher concentrations, large molecules like this compound can aggregate.
-
Paramagnetic impurities: Presence of metal ions can cause line broadening.
-
Poor shimming: Inhomogeneous magnetic field across the sample.
-
-
Troubleshooting Steps:
-
Use a Lower Concentration: Prepare a more dilute sample.
-
Use a Chelating Agent: If paramagnetic metal contamination is suspected, a small amount of a chelating agent like EDTA can be added (use deuterated EDTA if possible).
-
Proper Sample Preparation: Ensure the sample is fully dissolved and filtered to remove any particulate matter.
-
Optimize Shimming: Carefully shim the spectrometer for each sample to achieve the best possible field homogeneity.
-
Data Presentation
Table 1: Typical HPLC Parameters for Polyether Antibiotic Analysis (Adaptable for this compound)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), Gradient elution |
| Gradient | 60% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Table 2: Typical Mass Spectrometry Parameters for Polyether Antibiotic Analysis (Adaptable for this compound)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Desolvation Temp | 350°C |
| Mass Range | m/z 500-1500 |
| Adduct Formation | Addition of 1 mM Sodium Acetate to the mobile phase |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase B to get a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution with Mobile Phase B.
-
-
Sample Preparation:
-
Prepare the this compound sample to be tested at a concentration of approximately 100 µg/mL in Mobile Phase B.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
Inject a blank (Mobile Phase B), the standard solution, and the sample solution.
-
-
Data Analysis:
-
Determine the retention time of the main peak in the standard chromatogram.
-
Calculate the purity of the sample by the area percentage method:
-
% Purity = (Area of this compound peak in sample / Total area of all peaks in sample) x 100.
-
-
Protocol 2: Mass Spectrometry Identity Confirmation of this compound
-
Sample Preparation:
-
Dilute the this compound sample to approximately 10 µg/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid and 1 mM Sodium Acetate.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or use LC-MS with the HPLC conditions from Protocol 1.
-
Acquire data in positive ion mode using the parameters in Table 2 as a starting point.
-
-
Data Analysis:
-
Look for the [M+Na]+ ion. The molecular weight of this compound is 851.0 g/mol . Therefore, the expected m/z for the sodium adduct is approximately 874.0.
-
Perform fragmentation (MS/MS) on the parent ion to confirm the structure.
-
Protocol 3: NMR Structural Confirmation of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Filter the solution into a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the obtained chemical shifts and coupling constants with known data for polyether antibiotics to confirm the structure of this compound.
-
Mandatory Visualizations
Caption: Workflow for this compound purity assessment.
Caption: Proposed signaling pathway of this compound in bacteria.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Cationomycin and Monensin
A deep dive into the antibacterial activities of two potent ionophore antibiotics, Cationomycin and Monensin (B1676710), reveals distinct mechanisms and potencies against various bacterial strains. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Both this compound and Monensin belong to the polyether ionophore class of antibiotics, primarily known for their ability to transport cations across biological membranes, thereby disrupting cellular ionic equilibrium. While Monensin has been extensively studied and is commercially used in veterinary medicine, data on this compound is more limited, yet points to a comparable, potent antibacterial profile, particularly against Gram-positive bacteria.
Mechanism of Action: Disrupting the Gradient
The primary antibacterial action of both this compound and Monensin stems from their ionophoric properties. They selectively bind with cations and facilitate their transport across the lipid bilayers of bacterial cell membranes. This action disrupts the crucial electrochemical gradients necessary for vital cellular processes, ultimately leading to bacterial cell death.
Monensin is well-characterized as a sodium/proton (Na+/H+) antiporter. It encapsulates a sodium ion and transports it into the bacterial cell while simultaneously expelling a proton. This influx of sodium ions and the disruption of the proton gradient dissipate the proton motive force, which is essential for ATP synthesis and nutrient transport, leading to metabolic collapse.
This compound , like other polyether ionophores, is also understood to function by altering cation transport across membranes. While its specific ion selectivity and transport mechanism are less detailed in publicly available literature, it is known to be effective against Gram-positive bacteria, which suggests a mechanism that targets the integrity of their cell membranes. The presence of an unusual aromatic side fragment in this compound is crucial for its biological activity, as its removal significantly reduces its antibacterial potency.[1]
In Vitro Antibacterial Activity: A Quantitative Comparison
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies with a wide range of bacteria are scarce, available data allows for an initial assessment of their activity, primarily against Gram-positive pathogens.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Monensin | Staphylococcus aureus | 2 - 4 | [2] |
| Monensin | Staphylococcus aureus (susceptible) | 2 - 4 | [2] |
| Monensin | Staphylococcus aureus (resistant mutants) | ~ twofold higher than susceptible | [2] |
The available data indicates that Monensin is effective against Staphylococcus aureus, with susceptible strains being inhibited at concentrations of 2-4 µg/mL.[2] It is important to note that resistance to Monensin can emerge, resulting in a roughly twofold increase in the MIC for resistant mutants.[2]
While quantitative data for this compound is limited, its known efficacy against Gram-positive bacteria suggests it operates within a potent concentration range. One study noted that an anisyl analogue of this compound was more active than the parent compound, indicating the potential for chemical modification to enhance its antibacterial properties.[1]
Experimental Protocols: Determining Antibacterial Potency
The Minimum Inhibitory Concentration (MIC) values presented are typically determined using standardized in vitro susceptibility testing methods. A general workflow for such an experiment is outlined below.
Broth Microdilution Method for MIC Determination
This is a common laboratory procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density, often corresponding to a 0.5 McFarland standard.
-
Serial Dilution of Antibiotic: The antibiotic (this compound or Monensin) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Signaling Pathways and Logical Relationships
The antibacterial action of ionophores like this compound and Monensin is a direct consequence of their ability to disrupt fundamental cellular processes by altering ion gradients.
Conclusion
Both this compound and Monensin are potent antibacterial agents, particularly against Gram-positive bacteria, that function by disrupting the essential ion gradients across the bacterial cell membrane. Monensin is well-documented to act as a Na+/H+ antiporter, and while the precise mechanism of this compound is less defined, its efficacy is established. The provided quantitative data for Monensin highlights its activity against key pathogens like Staphylococcus aureus. Further research is critically needed to elucidate the full antibacterial spectrum and specific MIC values for this compound to enable a more comprehensive and direct comparison. The development of new derivatives of both compounds also holds promise for enhancing their antibacterial activity and potentially overcoming resistance mechanisms.
References
Validating the Ion Selectivity of Cationomycin for Sodium Ions: A Comparative Guide
In the landscape of ionophore research and development, particularly for applications in cellular physiology and potential therapeutics, the precise validation of an ionophore's selectivity is paramount. This guide provides a comparative framework for assessing the sodium ion (Na⁺) selectivity of Cationomycin, a novel ionophore. Its performance is benchmarked against two established Na⁺-selective ionophores, Monensin and SQI-Pr, offering researchers, scientists, and drug development professionals a comprehensive overview of experimental validation techniques and comparative efficacy.
Comparative Analysis of Sodium Ion Selectivity
The efficacy of an ionophore is fundamentally defined by its ability to selectively bind to and transport a specific ion across a lipid membrane. Key quantitative metrics for this selectivity include the potentiometric selectivity coefficient (KpotNa⁺,K⁺) and the dissociation constant (Kd). The selectivity coefficient indicates the preference of the ionophore for sodium over other competing ions, such as potassium (K⁺), while the dissociation constant reflects the affinity of the ionophore for its target ion.
| Ionophore | log(KpotNa⁺,K⁺) | Dissociation Constant (Kd) for Na⁺ (M) | Transport Rate (relative units) |
| This compound | -2.5 (Hypothetical) | 1.5 x 10⁻⁵ (Hypothetical) | 120 (Hypothetical) |
| Monensin | ~ -1.8 | ~ 3.6 x 10⁻⁵ | 100 |
| SQI-Pr | -2.2 (Hypothetical) | 2.0 x 10⁻⁵ (Hypothetical) | 110 (Hypothetical) |
Note: Data for this compound and SQI-Pr are hypothetical and presented for comparative purposes. The values for Monensin are derived from published experimental data.
Experimental Protocols for Validating Ion Selectivity
To empirically determine the ion selectivity of an ionophore, a multi-faceted approach employing various biophysical techniques is essential. The following protocols outline three key experimental methodologies.
Ion-Selective Electrode (ISE) Potentiometry
This method directly measures the preference of an ionophore for one ion over another by quantifying changes in electrical potential across an ion-selective membrane. The Fixed Interference Method (FIM) is a widely accepted approach for determining the potentiometric selectivity coefficient.[1][2][3][4][5]
Protocol for Determining Potentiometric Selectivity Coefficient (Fixed Interference Method):
-
Membrane Preparation: A polymeric membrane is prepared by dissolving the ionophore (e.g., this compound), a polymer matrix (e.g., PVC), and a plasticizer in a suitable solvent. This mixture is then cast and allowed to solidify, forming a thin, ion-selective membrane.
-
Electrode Assembly: The prepared membrane is incorporated into an ion-selective electrode, which contains an internal reference solution with a fixed concentration of the primary ion (Na⁺).
-
Calibration: The electrode is first calibrated using a series of solutions with varying concentrations of the primary ion (Na⁺) to establish a baseline response.
-
Measurement with Interfering Ion: A solution with a fixed concentration of the interfering ion (e.g., K⁺) and varying concentrations of the primary ion (Na⁺) is prepared.
-
Data Acquisition: The potential of the ISE is measured in the mixed-ion solutions.
-
Calculation of Selectivity Coefficient: The potentiometric selectivity coefficient (KpotNa⁺,K⁺) is calculated from the intersection of the extrapolated linear portions of the calibration curve and the mixed-ion response curve.
Fluorescence Spectroscopy
Fluorescence-based assays offer a dynamic way to measure ionophore-mediated ion transport across lipid vesicle membranes. These assays typically utilize ion-sensitive fluorescent dyes that exhibit a change in fluorescence intensity upon binding to the target ion.
Protocol for Measuring Ionophore-Mediated Na⁺ Flux:
-
Liposome (B1194612) Preparation: Unilamellar lipid vesicles (liposomes) are prepared, encapsulating a sodium-sensitive fluorescent dye (e.g., CoroNa Green). The external solution is made to be sodium-free.
-
Baseline Fluorescence Measurement: The initial fluorescence of the liposome suspension is measured using a fluorometer.
-
Ionophore Addition: The ionophore (e.g., this compound) is added to the liposome suspension.
-
Initiation of Ion Flux: A known concentration of Na⁺ is added to the external solution, creating a concentration gradient.
-
Time-Lapse Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in fluorescence inside the liposomes indicates the influx of Na⁺ mediated by the ionophore.
-
Data Analysis: The rate of fluorescence change is proportional to the rate of ion transport. This can be compared across different ionophores under identical conditions.
Patch-Clamp Electrophysiology
The patch-clamp technique provides high-resolution measurements of ion currents across a cell membrane, allowing for the characterization of ionophore activity in a biological context.
Protocol for Whole-Cell Patch-Clamp Measurement of Ionophore Activity:
-
Cell Preparation: A single cell is isolated and held by a glass micropipette.
-
Whole-Cell Configuration: The cell membrane is ruptured, allowing the micropipette to gain electrical access to the cell's interior. The intracellular solution can be controlled via the pipette.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage.
-
Ionophore Application: The ionophore is applied to the extracellular solution.
-
Current Measurement: The resulting ion current across the cell membrane is measured. The magnitude and characteristics of this current provide information about the ionophore's transport activity and selectivity.
-
Selectivity Assessment: By altering the ionic composition of the extracellular and intracellular solutions, the relative permeability of the ionophore to different ions can be determined.
Visualizing Experimental Workflows and Concepts
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. A method for the determination of potentiometric selectivity coefficients of ion selective electrodes in the presence of several interfering ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Selectivity coefficients calculated using the fixed interference method (FIM). - Public Library of Science - Figshare [plos.figshare.com]
- 5. potentiometric-selectivity-coefficients-of-ion-selective-electrodes-part-i-inorganic-cations-technical-report - Ask this paper | Bohrium [bohrium.com]
Cationomycin in Animal Health: A Comparative Guide to Polyether Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cationomycin and other prominent polyether antibiotics used in animal health, focusing on their roles as anticoccidials in poultry and growth promoters in cattle. The information presented is based on available experimental data to facilitate objective performance evaluation.
Introduction to Polyether Antibiotics
Polyether ionophore antibiotics are a class of compounds produced by various species of Streptomyces and other actinomycetes.[1] They are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[1][2] This disruption of the natural ion gradients across cell membranes is the primary mechanism behind their antimicrobial and anticoccidial activity.[3][4] By altering the intracellular concentrations of ions like sodium (Na+), potassium (K+), and hydrogen (H+), these compounds induce osmotic stress and metabolic disruption in susceptible organisms, leading to their demise.[4][5]
The main applications of polyether antibiotics in animal health are the prevention and control of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria, and the improvement of feed efficiency and growth promotion in ruminants.[6][7] Key members of this class include Monensin, Salinomycin (B1681400), Lasalocid (B1674520), Narasin, and the subject of this guide, this compound.
Comparative Efficacy of Polyether Antibiotics
The following tables summarize quantitative data from various studies comparing the performance of different polyether antibiotics. Direct comparative data for this compound is limited in the available literature; therefore, the tables primarily focus on the more extensively studied ionophores.
Anticoccidial Efficacy in Broiler Chickens
Polyether ionophores are widely used to control coccidiosis in broiler chickens. Their efficacy is typically evaluated based on parameters such as weight gain, feed conversion ratio (FCR), and intestinal lesion scores.
Table 1: Comparative Performance of Polyether Antibiotics in Broilers Challenged with Eimeria spp.
| Antibiotic (Dosage) | Average Body Weight (g) | Feed Conversion Ratio (FCR) | Lesion Score (Mean) | Reference |
| Uninfected Control | 1810 | 1.55 | 0.00 | [2] |
| Infected Control | 1650 | 1.75 | >2.5 | [2] |
| Salinomycin (60 ppm) | 1710 | 1.60 | <1.0 | [2] |
| Monensin (100 ppm) | - | - | Significantly reduced vs. control | [8] |
| Narasin (70 ppm) | Higher than Salinomycin | Lower than Salinomycin | Similar to Salinomycin | [9] |
| Lasalocid (75 ppm) | Superior to Monensin | - | Less effective than Salinomycin & Monensin | [10] |
| Maduramicin (5 ppm) | Better than Salinomycin & Monensin | - | Lower than Salinomycin & Monensin | [11] |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Growth Promotion in Cattle
In ruminants, polyether ionophores modify the rumen microbial population, leading to improved feed efficiency and growth rates.
Table 2: Comparative Effects of Polyether Antibiotics on Performance of Feedlot Cattle
| Antibiotic (Dosage) | Average Daily Gain (ADG) (kg) | Feed Intake ( kg/day ) | Feed Efficiency (Gain/Feed) | Reference |
| Control | 1.24 | 20.6 | 0.145 | [12],[13] |
| Lasalocid (250 mg/day) | 1.35 | 19.6 | 0.163 | [12],[13] |
| Monensin (33 mg/kg DM) | Similar to Lasalocid | - | 0.154 | [12] |
| Salinomycin (100 mg/day) | Similar to Control | Lower than Control | Improved | [14] |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for evaluating the efficacy of polyether antibiotics in poultry and cattle.
Protocol for Anticoccidial Efficacy Trial in Broiler Chickens (Floor Pen)
This protocol outlines a typical floor pen trial to evaluate the efficacy of an anticoccidial feed additive.
Objective: To assess the efficacy of this compound compared to other polyether antibiotics in controlling coccidiosis in broiler chickens raised on litter.
Experimental Design:
-
Animals: Day-old broiler chicks of a commercial strain.
-
Housing: Floor pens with fresh litter (e.g., pine shavings). A common design is a randomized complete block design.[15]
-
Treatments:
-
T1: Uninfected, unmedicated control.
-
T2: Infected, unmedicated control.
-
T3: Infected, medicated with this compound at a specified dose.
-
T4: Infected, medicated with Monensin at a standard dose (e.g., 100 ppm).[8]
-
T5: Infected, medicated with Salinomycin at a standard dose (e.g., 60 ppm).[2]
-
T6: Infected, medicated with Lasalocid at a standard dose (e.g., 75 ppm).[10]
-
-
Infection: On a specified day (e.g., day 14), birds in the infected groups are challenged with a mixed culture of sporulated Eimeria oocysts.[16] This can be done by administering the oocysts orally via gavage or by mixing them in the feed.[17] Another method is the use of "seeder birds" that introduce the infection to the litter.[18]
-
Data Collection:
-
Performance: Body weight and feed consumption are recorded weekly. Mortality is recorded daily.[15]
-
Lesion Scoring: At a specified time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized, and the intestines are examined for coccidiosis lesions. Lesions are scored on a scale of 0 to 4.[19]
-
Oocyst Counts: Fecal samples can be collected to determine the number of oocysts per gram (OPG).[20]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatment groups.[17]
Protocol for Growth Promotion Trial in Feedlot Cattle
This protocol describes a typical trial to evaluate the effect of a feed additive on the performance of feedlot cattle.
Objective: To determine the effect of this compound on the growth performance and feed efficiency of finishing beef cattle.
Experimental Design:
-
Animals: Uniform group of feeder steers or heifers.
-
Housing: Pens with feed bunks and access to water.
-
Treatments:
-
T1: Control diet (no ionophore).
-
T2: Control diet + this compound at a specified dose.
-
T3: Control diet + Monensin at a standard dose.
-
T4: Control diet + Lasalocid at a standard dose.
-
-
Diet: A typical feedlot diet (e.g., high-grain). The additive is mixed into the daily ration.
-
Data Collection:
-
Performance: Individual animal weights are recorded at the beginning of the trial and at regular intervals (e.g., every 28 days). Feed intake per pen is recorded daily.
-
Carcass Data: At the end of the trial, cattle are harvested, and carcass data (e.g., carcass weight, fat thickness, marbling score) are collected.
-
Rumen Fluid Analysis (Optional): Rumen fluid samples can be collected to analyze volatile fatty acid (VFA) profiles.[14]
-
-
Statistical Analysis: Performance and carcass data are analyzed to detect significant differences between treatments.[14]
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for all polyether ionophores is the disruption of ion gradients across the membranes of susceptible organisms.[3]
Caption: General mechanism of action of polyether ionophores.
Beyond this primary mechanism, the downstream effects on host cell signaling pathways are less well-defined in the context of animal health applications. However, the inflammatory response to coccidial infections is known to involve signaling pathways such as NF-κB. It is plausible that by reducing the parasitic load and subsequent intestinal damage, polyether ionophores indirectly modulate these inflammatory pathways.
Caption: Workflow for a typical floor pen anticoccidial trial.
Conclusion
Polyether ionophore antibiotics are vital tools in modern animal production for the control of coccidiosis and for improving growth performance. While Monensin, Salinomycin, Lasalocid, and Narasin are well-documented in scientific literature, there is a comparative lack of publicly available, direct head-to-head performance data for this compound against these other ionophores. The existing data for other polyether antibiotics demonstrate their efficacy, although performance can vary depending on the specific compound, dosage, and conditions of use.
The primary mechanism of action for all these compounds is the disruption of cellular ion gradients. Further research is warranted to fully elucidate the downstream effects on host cell signaling pathways and to provide comprehensive comparative data for this compound to allow for a more complete assessment of its position among the polyether antibiotics in animal health.
References
- 1. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]
- 5. huvepharma.com [huvepharma.com]
- 6. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth Promoters and Metabolic Modifiers for Beef Cattle - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 8. Comparative efficacy of anticoccidials under the conditions of commercial broiler production and in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dffe.gov.za [dffe.gov.za]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of lasalocid on performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salinomycin and lasalocid effects on growth rate, mineral metabolism and ruminal fermentation in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwpr.science-line.com [jwpr.science-line.com]
- 16. Comparative evaluation of probiotic and salinomycin effects on performance and coccidiosis control in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsra.net [ijsra.net]
- 18. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pahc.com [pahc.com]
- 20. DETECTION OF COCCIDIA OOCYSTS IN LITTER AND FECES OF BROILERS IN A FLOOR PEN TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cationomycin and Salinomycin Efficacy Against Staphylococcus epidermidis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of Cationomycin and Salinomycin, with a specific focus on their activity against Staphylococcus epidermidis. This bacterium is a leading cause of nosocomial and medical device-associated infections, frequently exhibiting multidrug resistance and forming protective biofilms. Both this compound and Salinomycin belong to the polyether ionophore class of antibiotics, which disrupt the physiological processes of bacterial cells by interfering with ion transport across the cell membrane.
While direct comparative studies evaluating the efficacy of this compound against S. epidermidis are not available in the current body of scientific literature, this guide synthesizes the available data for Salinomycin and its derivatives. It also elucidates the common mechanism of action shared by these ionophores, providing a basis for understanding their potential antibacterial effects.
Quantitative Efficacy Data
Salinomycin and its derivatives have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus epidermidis (MRSE)[1][2]. Research into tertiary amides of Salinomycin has indicated that their primary mode of action against MRSE is bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright[1].
The table below summarizes the available quantitative data on the efficacy of Salinomycin and its derivatives against S. epidermidis.
| Compound | Strain | Minimum Inhibitory Concentration (MIC) | Efficacy Notes | Reference |
| Salinomycin | Methicillin-Resistant S. epidermidis (MRSE) | Not specified | Active against MRSE | [1] |
| Salinomycin Derivatives (Tertiary Amides) | Methicillin-Resistant S. epidermidis (MRSE) | Not specified | Exhibit bacteriostatic activity | [1] |
Note: Specific MIC values for Salinomycin and its derivatives against S. epidermidis were not detailed in the referenced study, which focused on the synthesis and screening of new derivatives.
Mechanism of Action: Ionophore Antibiotics
Both this compound and Salinomycin are classified as polyether ionophore antibiotics[3][4]. Their primary mechanism of antibacterial action involves the transport of cations across the bacterial cell membrane, disrupting the natural ion gradients that are essential for cellular function and survival.
Salinomycin, for instance, facilitates the transport of cations such as potassium (K+), sodium (Na+), calcium (Ca2+), and magnesium (Mg2+) through the lipid bilayer of the cell membrane[3]. This uncontrolled movement of ions disrupts the electrochemical potential of the membrane, interfering with critical processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. The influx of certain ions, like calcium, can reach toxic intracellular levels, further contributing to the antibiotic effect[3].
Figure 1. Mechanism of action for ionophore antibiotics.
Experimental Protocols
The evaluation of antibacterial efficacy typically involves standardized methods to determine the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC) of a compound.
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is broth microdilution.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (S. epidermidis) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Antibiotic: The antibiotic (this compound or Salinomycin) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes positive (bacteria, no antibiotic) and negative (broth only) controls. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.
2. Minimum Bactericidal Concentration (MBC) Determination:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plate: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar (B569324) medium.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Figure 2. Experimental workflow for MIC and MBC determination.
Conclusion
References
- 1. Tertiary amides of Salinomycin: A new group of antibacterial agents against Bacillus anthracis and methicillin-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salinomycin - Wikipedia [en.wikipedia.org]
- 3. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new polyether ionophore antibiotic produced by Actinomadura Nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Cationomycin on Intracellular Ion Balance: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise effects of ionophores on intracellular ion concentrations is paramount. This guide provides a comparative analysis of Cationomycin's effects on intracellular sodium (Na+), calcium (Ca2+), and potassium (K+) concentrations, benchmarked against other well-characterized ionophores. We present quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of these critical cellular modulators.
Executive Summary
This compound is a polyether ionophore antibiotic known to primarily facilitate the transport of sodium ions across biological membranes. While its activity as a Na+ ionophore has been established, detailed quantitative data on its impact on a spectrum of intracellular ions has been limited. This guide synthesizes available information to provide a clearer picture of this compound's ion selectivity and efficacy, comparing it with the Na+ ionophore Monensin, the Ca2+ ionophore A23187, and the K+ ionophore Valinomycin (B1682140). This comparative approach allows for a nuanced assessment of this compound's potential applications in research and therapeutic development.
Data Presentation: Ionophore Effects on Intracellular Ion Concentrations
| Ionophore | Primary Target Ion | Typical Working Concentration | Change in Intracellular Na+ | Change in Intracellular Ca2+ | Change in Intracellular K+ |
| This compound | Na+ | Not well established | Increase | Data not available | Data not available |
| Monensin | Na+ | 0.01 - 100 µM | Significant Increase | Indirect effects possible | Indirect effects possible |
| A23187 | Ca2+ | 0.1 - 10 µM | Indirect effects possible | Significant Increase | Indirect effects possible |
| Valinomycin | K+ | Varies | Indirect effects possible | Indirect effects possible | Significant Decrease |
Signaling Pathways and Mechanisms of Action
Ionophores disrupt the natural electrochemical gradients across cellular membranes by creating artificial pathways for specific ions. This disruption can trigger a cascade of downstream signaling events.
Experimental Protocols
Accurate measurement of intracellular ion concentrations is critical for validating the effects of ionophores. Below are detailed protocols for measuring intracellular Na+, Ca2+, and K+ using fluorescent indicators.
Protocol 1: Measurement of Intracellular Sodium (Na+) Concentration
Objective: To quantify changes in intracellular Na+ concentration using a sodium-sensitive fluorescent dye.
Materials:
-
Cells of interest
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green, CoroNa Green, or SBFI-AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Ionophores for calibration (e.g., gramicidin (B1672133), monensin)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Dye Loading:
-
Prepare a stock solution of the sodium-sensitive dye in DMSO.
-
Dilute the dye stock solution in a physiological buffer to the final working concentration (typically 1-10 µM).
-
To aid in dye solubilization, pre-mix the dye with an equal volume of 20% Pluronic F-127.
-
Remove the culture medium from the cells and wash with the physiological buffer.
-
Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing: After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Imaging:
-
Acquire baseline fluorescence images or readings.
-
Add this compound or the comparative ionophore at the desired concentration.
-
Record the change in fluorescence intensity over time.
-
-
Calibration: At the end of the experiment, calibrate the fluorescence signal to intracellular Na+ concentrations using a series of buffers with known Na+ concentrations in the presence of a Na+ ionophore like gramicidin to equilibrate intracellular and extracellular Na+.
Protocol 2: Measurement of Intracellular Calcium (Ca2+) Concentration
Objective: To quantify changes in intracellular Ca2+ concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest
-
Fura-2 AM
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS)
-
Ionomycin or A23187 for positive control and calibration
-
EGTA for chelation of extracellular Ca2+
-
Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in a physiological buffer. Add Pluronic F-127 (0.02%) to aid dispersion.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing and De-esterification: Wash the cells twice with the physiological buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the cells on the microscope stage.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound or the comparative ionophore and record the ratiometric changes over time.
-
-
Calibration: To convert the 340/380 nm fluorescence ratio to absolute Ca2+ concentrations, perform a calibration at the end of each experiment. Determine the maximum fluorescence ratio (Rmax) by adding a saturating concentration of a Ca2+ ionophore (e.g., 5 µM ionomycin) in the presence of extracellular Ca2+. Determine the minimum fluorescence ratio (Rmin) by subsequently adding a Ca2+ chelator (e.g., 10 mM EGTA) to the buffer.
Protocol 3: Measurement of Intracellular Potassium (K+) Concentration
Objective: To quantify changes in intracellular K+ concentration using a potassium-sensitive fluorescent dye.
Materials:
-
Cells of interest
-
Potassium-sensitive fluorescent dye (e.g., PBFI-AM or other commercially available K+ indicators)
-
Pluronic F-127
-
Physiological buffer with varying K+ concentrations for calibration
-
Valinomycin for positive control and calibration
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Grow cells on an appropriate imaging substrate.
-
Dye Loading:
-
Prepare a stock solution of the K+-sensitive dye in DMSO.
-
Dilute the dye in a physiological buffer to the final working concentration, often with the addition of Pluronic F-127 to improve loading.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells with the physiological buffer to remove any extracellular dye.
-
Imaging:
-
Measure the baseline fluorescence.
-
Introduce this compound or the comparative ionophore and monitor the fluorescence changes.
-
-
Calibration: Calibrate the fluorescence signal by exposing the cells to a series of buffers with known K+ concentrations in the presence of a K+ ionophore like valinomycin to equilibrate the intracellular and extracellular K+ levels.
Experimental Workflows
Visualizing the experimental process can aid in understanding the logical flow and key steps involved in validating an ionophore's effect.
Conclusion
This guide provides a framework for the validation and comparative analysis of this compound's effect on intracellular ion concentrations. While this compound is primarily recognized as a Na+ ionophore, further quantitative studies are necessary to fully elucidate its selectivity profile and its impact on Ca2+ and K+ homeostasis. The provided experimental protocols offer robust methods for researchers to conduct these essential investigations. A thorough understanding of how this compound and other ionophores modulate the intracellular ionic milieu is critical for advancing their use in both basic research and as potential therapeutic agents.
A Comparative Analysis of Cationomycin and Valinomycin on Potassium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potassium ionophores, Cationomycin and Valinomycin, and their respective impacts on potassium (K+) homeostasis. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting objective comparisons, supporting experimental data, and detailed methodologies for key experiments.
Introduction
Potassium homeostasis is crucial for numerous cellular processes, including maintaining membrane potential, nerve impulse transmission, and muscle contraction. Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes, thereby disrupting the natural ion gradients. Valinomycin, a well-characterized cyclodepsipeptide antibiotic, is a highly selective K+ ionophore. This compound, a polyether antibiotic, also exhibits ionophoric properties. Understanding the distinct mechanisms and efficiencies of these two ionophores is critical for their application in research and potential therapeutic development.
Physicochemical Properties and Structure
| Property | This compound | Valinomycin |
| Chemical Class | Polyether ionophore | Cyclodepsipeptide |
| Molecular Formula | C45H70O15 | C54H90N6O18 |
| Molecular Weight | 851.0 g/mol | 1111.3 g/mol |
| Structure | A linear molecule with a carboxylic acid group that forms a pseudo-cyclic structure upon ion binding. | A cyclic dodecadepsipeptide with a central cavity. |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents. |
Mechanism of Action on K+ Transport
Both this compound and Valinomycin act as mobile carriers to transport K+ ions across lipid bilayers, but their mechanisms differ significantly.
Valinomycin operates as a neutral ionophore. Its structure features a central hydrophilic cavity lined with carbonyl oxygen atoms that perfectly accommodate a dehydrated potassium ion. The exterior of the valinomycin-K+ complex is hydrophobic, allowing it to diffuse readily across the lipid membrane. This transport is electrogenic, meaning it leads to a net movement of charge across the membrane, thereby affecting the membrane potential. The high selectivity of Valinomycin for K+ over Na+ is attributed to the precise size of its central cavity, which is too large to effectively coordinate the smaller Na+ ion.
This compound , as a polyether ionophore, possesses a carboxylic acid group. It can transport cations via an electroneutral exchange mechanism, where the influx of a cation (M+) is coupled with the efflux of a proton (H+). This M+/H+ antiport mechanism helps to maintain overall charge neutrality across the membrane. The pseudocyclic conformation adopted by this compound upon ion binding creates a cavity lined with oxygen atoms that coordinate the cation.
Comparative Performance on K+ Homeostasis
Direct comparative studies on the effects of this compound and Valinomycin on K+ homeostasis are limited. However, based on their mechanisms and data from studies on related polyether ionophores like Salinomycin, we can infer their comparative performance.
| Parameter | This compound (Inferred) | Valinomycin |
| K+ Selectivity | Good, with a preference for K+ over Na+ and other monovalent cations. The selectivity order for the related polyether Salinomycin is K+ > Na+ > Rb+ > Cs+ > Li+. | Excellent, with a selectivity ratio for K+ over Na+ reported to be between 10,000:1 and 100,000:1. |
| K+ Binding Affinity (Kd) | Data not available. | High affinity for K+. The order of affinity for cations is Rb+ > K+ > Cs+ > Ba2+. |
| Effect on Intracellular K+ | Expected to decrease intracellular K+ concentration by facilitating its efflux down the concentration gradient. | Rapidly decreases intracellular K+ concentration. |
| Effect on Membrane Potential | Can cause depolarization due to K+ efflux, though the electroneutral H+ exchange may mitigate this effect to some extent. | Causes significant membrane depolarization due to the electrogenic transport of K+. |
| Ion Transport Mechanism | Primarily electroneutral K+/H+ antiport. | Electrogenic uniport of K+. |
Experimental Protocols
To directly compare the effects of this compound and Valinomycin on K+ homeostasis, a series of standardized experiments should be performed. Below are detailed protocols for key assays.
Measurement of Intracellular K+ Concentration using a Fluorescent Indicator
This protocol describes the use of the fluorescent K+ indicator, Potassium-Binding Benzofuran Isophthalate (PBFI), to measure changes in intracellular K+ concentration.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
PBFI-AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without K+
-
This compound
-
Valinomycin
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of 5 µM PBFI-AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Add the loading solution to the cells and incubate for 60 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Fluorometric Measurement:
-
Place the plate in a fluorometer capable of dual excitation (e.g., 340 nm and 380 nm) and single emission (e.g., 500 nm).
-
Record a baseline fluorescence ratio (F340/F380).
-
Add varying concentrations of this compound or Valinomycin to the wells.
-
Record the change in fluorescence ratio over time.
-
-
Calibration:
-
At the end of the experiment, add digitonin (10 µM) to permeabilize the cell membranes.
-
Add solutions with known K+ concentrations (and compensating Na+ concentrations to maintain ionic strength) to generate a calibration curve of fluorescence ratio versus [K+].
-
Determine the intracellular [K+] in the experimental cells by interpolating their fluorescence ratios on the calibration curve.
-
Measurement of Plasma Membrane Potential using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to directly measure changes in the plasma membrane potential.
Materials:
-
Cells of interest cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound and Valinomycin stock solutions
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Giga-seal Formation:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell interior.
-
Membrane Potential Recording:
-
Switch to current-clamp mode (I=0) to measure the resting membrane potential.
-
Record a stable baseline potential.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound or Valinomycin.
-
Record the change in membrane potential over time.
-
K+ Efflux Assay using a Radioactive Tracer (86Rb+)
This protocol uses the K+ analog, Rubidium-86 (86Rb+), to measure the rate of K+ efflux
Assessing the Synergistic Potential of Cationomycin with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of antibiotic combinations that exhibit synergistic effects. Cationomycin, a polyether ionophore antibiotic, presents an intriguing candidate for such combination therapies. While specific studies detailing the synergistic interactions of this compound with other antibiotics are not publicly available, this guide provides a comparative framework based on the known synergistic potential of the broader class of polyether ionophore antibiotics. By examining the established mechanisms and experimental data from related compounds, we can infer the potential synergistic activity of this compound and outline the methodologies for its assessment.
Understanding the Basis for Synergy
Polyether ionophores, including this compound, function by transporting cations across biological membranes, thereby disrupting the crucial ion gradients essential for bacterial survival. This mechanism of action is distinct from that of many conventional antibiotics, creating a strong basis for potential synergy. The disruption of the membrane potential and ion homeostasis by an ionophore can:
-
Enhance the uptake of other antibiotics: By altering the permeability of the bacterial cell membrane, ionophores may facilitate the entry of other antibacterial agents that target intracellular components.
-
Inhibit efflux pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. The disruption of the proton motive force by ionophores can impair the function of these efflux pumps, leading to an accumulation of the co-administered antibiotic.
-
Sensitize resistant bacteria: Ionophores have been shown to resensitize antibiotic-resistant bacterial strains to conventional antibiotics.
Comparative Data on Polyether Ionophore Synergy
While quantitative data for this compound is pending dedicated research, the following table illustrates how synergistic effects are typically quantified using the Fractional Inhibitory Concentration (FIC) Index. The data presented here is hypothetical and serves as an example of how results from a checkerboard assay would be displayed. The interpretation of the FIC index is as follows: ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.
Table 1: Hypothetical Synergistic Activity of this compound against Staphylococcus aureus
| Antibiotic B | This compound MIC (µg/mL) Alone | Antibiotic B MIC (µg/mL) Alone | This compound MIC in Combination (µg/mL) | Antibiotic B MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Vancomycin | 2.0 | 1.0 | 0.5 | 0.25 | 0.5 | Additive |
| Gentamicin | 2.0 | 4.0 | 0.25 | 0.5 | 0.25 | Synergy |
| Linezolid | 2.0 | 2.0 | 1.0 | 1.0 | 1.0 | Indifference |
| Daptomycin | 2.0 | 1.0 | 0.125 | 0.25 | 0.3125 | Synergy |
Experimental Protocols for Assessing Synergy
The synergistic effects of antibiotic combinations are primarily evaluated using two established methods: the checkerboard microdilution assay and the time-kill assay.
Checkerboard Microdilution Assay
This method allows for the determination of the FIC index by testing a wide range of concentrations of two drugs, both alone and in combination.[1][2][3]
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the antibiotic to be tested are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the other is diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.[1][3]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is then calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[4][5]
Methodology:
-
Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized concentration.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, often a sub-MIC value)
-
The second antibiotic alone (at a specific concentration)
-
The combination of this compound and the second antibiotic.[4]
-
-
Sampling over Time: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating to count colony-forming units (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[4]
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Proposed Mechanism of Synergy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cationomycin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Cationomycin, a polyether ionophore antibiotic, requires careful management throughout its lifecycle, including its ultimate disposal.[1] Adherence to established protocols for hazardous waste is crucial to prevent contamination and the potential development of antibiotic resistance in the environment.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available, and to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling potent compounds includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and contamination.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosolized particles.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the proper disposal of this compound and materials contaminated with it. This procedure is based on general best practices for the disposal of hazardous pharmaceutical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[3][4][5]
-
Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated PPE (gloves, weigh boats, pipette tips), and labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions and experimental media, should be collected in a separate, leak-proof hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Containment and Labeling:
-
Use containers that are chemically compatible with this compound and its solvents. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked with a "Danger – Hazardous Waste" sign.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
-
Disposal through Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for documenting and handing over the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple-rinse the container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate from all three rinses as hazardous liquid waste and add it to your designated liquid this compound waste container.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.
-
Key Disposal Considerations
| Consideration | Recommended Practice | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | This compound is a potent bioactive compound with potential environmental and health risks. |
| Drain Disposal | Strictly prohibited. | Prevents contamination of waterways and the development of antibiotic resistance. |
| In-Lab Deactivation | Not recommended without specific validated protocols. | Chemical deactivation methods (e.g., with bleach or acid) can be ineffective or create additional hazardous byproducts. The stability and degradation of ionophores can vary. |
| Autoclaving | Ineffective for chemical destruction. | Autoclaving is designed for biological decontamination and does not typically break down stable chemical compounds like many antibiotics. |
| Containerization | Use sealed, leak-proof, and clearly labeled containers. | Ensures safe handling, storage, and transport of the hazardous waste. |
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the procedure for collecting and preparing this compound waste for disposal by the institutional EHS department.
-
Objective: To safely collect and contain all forms of this compound waste generated during research activities.
-
Materials:
-
Designated hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves.
-
Chemical fume hood.
-
-
Procedure:
-
Designate a specific Satellite Accumulation Area within the laboratory for this compound waste.
-
Properly label one container for "Solid Hazardous Waste: this compound" and another for "Liquid Hazardous Waste: this compound."
-
During experimentation, collect all solid materials contaminated with this compound (e.g., pipette tips, gloves, weigh paper) directly into the solid waste container.
-
Collect all aqueous and solvent-based solutions containing this compound into the liquid waste container.
-
Once an experiment is complete, or when a waste container is full, securely close the container.
-
Complete the hazardous waste tag with all required information, including the full chemical name and estimated quantities of all components in the waste container.
-
Store the sealed and labeled waste container in the designated Satellite Accumulation Area.
-
Arrange for waste pickup with your institutional EHS department according to their specific procedures.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cationomycin
Disclaimer: A specific Safety Data Sheet (SDS) for Cationomycin (CAS No. 80394-65-6) was not located. The following guidance is based on general safety protocols for handling potent, powdered antibiotics and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This compound is a polyether ionophore antibiotic. As with any potent, biologically active compound of unknown specific toxicity, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder form or when there is a risk of aerosol generation. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure. All procedures involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a Class II biological safety cabinet.
Preparation and Designated Area
-
Designated Workspace: Clearly designate a specific area for handling this compound.
-
Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent liner to contain any potential spills.
-
Emergency Equipment: Ensure that a spill kit, appropriate waste containers, and an eyewash station/safety shower are readily accessible before beginning work.
Weighing and Reconstitution
-
Weighing: When weighing the powdered form of this compound, use a balance inside a chemical fume hood or an enclosure with localized exhaust ventilation to control dust.
-
Reconstitution: Add the solvent slowly and carefully to the vial to avoid aerosolization. Cap the vial securely and mix gently until the powder is fully dissolved.
Handling and Storage
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Gloves, absorbent pads, vials, and pipette tips. |
| Place in a clearly labeled, leak-proof hazardous waste container. | |
| Sharps | Needles and syringes. |
| Dispose of in a designated, puncture-resistant sharps container for hazardous waste. | |
| Liquid Waste | Contaminated solvents and solutions. |
| Collect in a sealed, properly labeled hazardous waste container. |
All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of any this compound waste down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Spill | 1. Evacuate the immediate area. 2. Alert others and your supervisor. 3. Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit. 4. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. 5. Clean the spill area with an appropriate decontaminating solution. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates the general workflow for safely handling a potent powdered chemical compound like this compound.
Caption: General workflow for safely handling potent powdered compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
